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Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate: A Privileged Scaffold in Targeted Kinase Inhibition

Executive Summary In modern rational drug design, the identification of a versatile, highly functionalized pharmacophore is the cornerstone of successful hit-to-lead optimization. Methyl 6-bromo-7-fluoroquinoline-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification of a versatile, highly functionalized pharmacophore is the cornerstone of successful hit-to-lead optimization. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (and its ethyl ester analog) is not an end-stage therapeutic; rather, it is a highly privileged, multi-vector chemical intermediate. This whitepaper provides an in-depth technical analysis of how this specific scaffold is leveraged to synthesize potent inhibitors across multiple critical biological pathways, including DNA damage response (ATM kinase), NF-κB signaling (MALT1), and tumor metastasis (c-Met/Src).

By dissecting the structural rationale, detailing the downstream biological targets, and providing self-validating experimental workflows, this guide serves as a comprehensive manual for utilizing this intermediate in oncology and infectious disease drug discovery.

Structural Rationale & Pharmacophore Dynamics

The precise substitution pattern of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate provides three distinct vectors for late-stage functionalization. Understanding the causality behind this specific halogenation pattern is critical for medicinal chemists.

  • The Quinoline-3-carboxylate Core (Hinge Binder): The nitrogen of the quinoline ring acts as a critical hydrogen bond acceptor, mimicking the adenine ring of ATP. This allows the core to anchor securely within the highly conserved hinge region of the kinase ATP-binding pocket. The C3-carboxylate serves as a synthetic handle for subsequent ester hydrolysis and amidation, allowing the introduction of solvent-exposed groups that enhance solubility and pharmacokinetic (PK) properties.

  • 7-Fluoro Substitution (Metabolic Stability & SNAr Handle): Fluorine is highly electronegative and possesses a small Van der Waals radius. Its presence at C7 prevents rapid cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of the resulting drug. Furthermore, the strong electron-withdrawing nature of the adjacent 6-bromo and 3-carboxylate groups highly activates the 7-fluoro position for Nucleophilic Aromatic Substitution (SNAr). This allows the rapid, catalyst-free introduction of amines or alkoxides to probe the ribose-binding pocket of the kinase.

  • 6-Bromo Substitution (Cross-Coupling Vector): The heavy bromine atom provides a perfect handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This vector is specifically utilized to project diverse aryl or heteroaryl substituents deep into the hydrophobic back-pocket (DFG-out or DFG-in conformations) of the kinase, driving target selectivity.

Scaffold_Derivatization A Methyl 6-bromo-7-fluoro quinoline-3-carboxylate B C7 SNAr Modification (Solvent Vector) A->B Amine/Alkoxide Base, Heat C C6 Suzuki Coupling (Hydrophobic Pocket) B->C Boronic Acid Pd Catalyst D C3 Amidation (Hinge Binder) C->D 1. LiOH 2. Amine, HATU E Potent Kinase Inhibitor (e.g., ATM, MALT1) D->E Biological Validation

Chemical workflow for functionalizing the quinoline-3-carboxylate scaffold into kinase inhibitors.

Primary Biological Targets & Signaling Pathways

The versatility of this scaffold has led to its incorporation into several clinical and pre-clinical candidates across diverse therapeutic areas.

ATM Kinase & DNA Damage Response

Ataxia Telangiectasia Mutated (ATM) kinase is a primary sensor of DNA double-strand breaks (DSBs). Inhibiting ATM prevents cancer cells from repairing radiation-induced DNA damage, making it a prime target for radio-sensitization in solid tumors. The 6-bromo-7-fluoroquinoline core was instrumental in the discovery of AZD0156 , a potent ATM inhibitor[1]. Interestingly, derivatives of this scaffold also exhibit potent cross-reactivity against , presenting an attractive candidate for medicinal chemistry optimization against malaria[1].

ATM_Signaling DSB Ionizing Radiation (DNA Double-Strand Breaks) MRN MRN Sensor Complex DSB->MRN ATM ATM Kinase (Targeted by Scaffold Derivatives) MRN->ATM CHK2 CHK2 / p53 Activation ATM->CHK2 Repair DNA Repair & Cell Survival (Tumor Progression) CHK2->Repair Inhibitor Scaffold-Derived ATM Inhibitor Inhibitor->ATM Blocks signaling

ATM Kinase DNA damage response pathway and the intervention point of scaffold-derived inhibitors.

MALT1 Protease in Lymphoma

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a key driver of constitutive NF-κB signaling in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL). Patent literature demonstrates that functionalizing the C6 and C7 positions of our core scaffold yields highly selective capable of inducing apoptosis in lymphoma cell lines[2][3].

Receptor Tyrosine Kinases (c-Met / Src)

Beyond serine/threonine kinases, the scaffold is a proven precursor for modulators of receptor tyrosine kinases, including , which are heavily implicated in tumor metastasis, angiogenesis, and cell motility[4]. Furthermore, the intermediate has been utilized in the discovery of [5].

Quantitative Data Summary

The following table summarizes the typical in vitro pharmacological profiles of final drug candidates derived from the Methyl 6-bromo-7-fluoroquinoline-3-carboxylate scaffold, highlighting the structure-activity relationship (SAR) causality.

Derivative ClassPrimary TargetScaffold Modifications (C6 / C7 / C3)In Vitro IC50 (nM)Primary Indication
AZD0156 Analog ATM KinasePyridyl / Alkoxy / Amide< 1.0Solid Tumors (Radio-sensitization)
MALT1 Inhibitor MALT1 ProteaseAryl / Amine / Amide5 - 15ABC-DLBCL
c-Met Modulator c-Met RTKHeteroaryl / Amine / Ester10 - 25Metastatic Carcinoma
PI4Kβ Inhibitor PI4KβPyridyl / Alkoxy / Amide< 5.0Malaria (Plasmodium)

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the biological evaluation of compounds derived from this scaffold must employ self-validating assay systems. The inherent autofluorescence of the quinoline core can cause false positives in standard colorimetric or fluorescent assays. Therefore, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The time delay in measurement ensures that any short-lived background fluorescence from the quinoline derivative decays before signal acquisition.

Protocol: TR-FRET Kinase Inhibition Assay (ATM/c-Met)

Rationale: This protocol measures the ability of the synthesized quinoline derivative to inhibit kinase-mediated phosphorylation of a synthetic peptide substrate.

Step 1: Reagent Preparation

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Causality Note: 0.01% Bovine Serum Albumin (BSA) MUST be added to prevent the highly hydrophobic fluorinated quinoline derivatives from non-specifically adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC50.

  • Prepare the target kinase (e.g., ATM or c-Met) at a working concentration of 0.5 nM in the Kinase Buffer.

Step 2: Compound Serial Dilution

  • Dissolve the final quinoline derivative in 100% LC-MS grade DMSO to a stock concentration of 10 mM.

  • Perform a 3-fold serial dilution in DMSO across a 384-well source plate to generate an 11-point concentration-response curve.

  • Transfer 100 nL of the serially diluted compound to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without cross-contamination.

Step 3: Kinase Reaction

  • Add 5 µL of the Kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the predetermined Km​ for the specific kinase) and the appropriate ULight-labeled peptide substrate.

  • Seal the plate and incubate for 60 minutes at 22°C.

Step 4: Detection Phase (TR-FRET)

  • Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Incubate for 60 minutes in the dark to allow the antibody to bind the phosphorylated peptide.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 320 nm; measure emission at 665 nm (FRET signal) and 615 nm (Europium reference).

Step 5: Data Analysis & Validation

  • Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Validate the assay robustness by calculating the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 is required to trust the IC50 data.

  • Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

References

  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 Source: Angewandte Chemie / ACS Publications URL:[Link]

  • US11248007B2 - Inhibitors of MALT1 and uses thereof Source: Google Patents URL
  • US8481739B2 - 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases Source: Google Patents URL
  • WO2023154499A1 - Emopamil-binding protein inhibitors and uses thereof Source: Google Patents URL

Sources

Exploratory

The Evolution of Quinoline-3-Carboxylate Derivatives: From Immunomodulators to Targeted Anti-Cancer Therapeutics

Executive Summary & Historical Context Quinoline-3-carboxylate derivatives (frequently referred to as quinoline-3-carboxamides) represent a unique class of small-molecule therapeutics that have transitioned from broad im...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Quinoline-3-carboxylate derivatives (frequently referred to as quinoline-3-carboxamides) represent a unique class of small-molecule therapeutics that have transitioned from broad immunomodulators to highly targeted anti-cancer agents. The genesis of this class dates back to the 1980s with the discovery of roquinimex (Linomide) by AB Leo (later Pharmacia). Initially developed for its immunostimulatory properties, roquinimex demonstrated preclinical efficacy in multiple sclerosis (MS) and various cancers by inhibiting angiogenesis and modulating tumor necrosis factor-alpha (TNF-α) . However, its clinical development was abruptly halted in Phase III trials due to severe cardiovascular toxicity, including myocardial infarctions.

To salvage the therapeutic potential of the quinoline scaffold, extensive medicinal chemistry efforts were undertaken to decouple the anti-angiogenic efficacy from the pro-inflammatory cardiovascular side effects. This led to the synthesis of second-generation derivatives, most notably laquinimod (for MS) and tasquinimod (for metastatic castration-resistant prostate cancer, mCRPC). Tasquinimod, characterized by a 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-[trifluoromethyl]phenyl)-1,2-dihydroquinoline-3-carboxamide structure, exhibited 30- to 60-times greater anti-tumor potency than roquinimex while lacking its predecessor's acute pro-inflammatory toxicity .

Chemical Synthesis: The Gould-Jacobs Reaction Pathway

The foundational chemical architecture of these derivatives relies on the 4-hydroxyquinoline-3-carboxylate core. The most efficient and historically significant method for synthesizing this core is the Gould-Jacobs reaction, a thermally driven electrocyclization process .

GouldJacobs A Aniline Derivative + EMME B Condensation (Anilidomethylenemalonic ester) A->B Nucleophilic Attack (-EtOH) C Thermal Cyclization (>250°C) B->C Heat / Microwave D 4-oxo-quinoline-3-carboxylate (Enol Tautomer) C->D 6-electron electrocyclization

Workflow of the Gould-Jacobs reaction for synthesizing the quinoline-3-carboxylate core.

Protocol 1: Conventional High-Temperature Synthesis of the Quinoline Core

Objective: Synthesize the 4-oxo-quinoline-3-carboxylate intermediate via electrocyclization. Methodology & Causality:

  • Condensation: React an unsubstituted or meta-substituted aniline derivative with diethyl ethoxymethylenemalonate (EMME) at 120°C. Causality: The amino group of the aniline acts as a nucleophile, attacking the ethoxymethylene carbon of EMME. Ethanol is eliminated, yielding an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization (The Critical Step): Dissolve the intermediate in a high-boiling inert solvent, such as diphenyl ether (boiling point 259°C), and heat to reflux (>250°C) for 1-2 hours. Causality: The high thermal energy is strictly required to overcome the activation energy barrier for the 6-electron electrocyclization. Diphenyl ether is specifically chosen because it allows the reaction to reach the necessary >250°C threshold at atmospheric pressure without the need for pressurized vessels.

  • Tautomerization & Isolation: Upon cooling to room temperature, the cyclized product precipitates. While it forms as a 4-oxo-quinoline-3-carboxylate, it exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.

  • Purification: Wash the precipitate with a non-polar solvent (e.g., cyclohexane) to remove residual diphenyl ether, followed by vacuum drying.

Structural Evolution and Pharmacological Profiles

The iterative refinement of the quinoline-3-carboxamide scaffold has yielded distinct pharmacological profiles. The table below summarizes the quantitative and qualitative data across generations.

GenerationCompoundPrimary IndicationPrimary Targets & AffinityKey Toxicity / Limitations
1st Roquinimex (Linomide)Multiple Sclerosis, CancersPleiotropic / UnknownSevere cardiovascular toxicity (myocardial infarction)
2nd LaquinimodMultiple SclerosisS100A9 (Low µM)Teratogenicity, cardiovascular risks at high doses
2nd TasquinimodmCRPC (Prostate Cancer)HDAC4 (Kd ~10-30 nM), S100A9 (Kd ~30-70 nM)Aryl Hydrocarbon Receptor (AHR) agonism-linked cardiotoxicity

Mechanism of Action: The S100A9 and HDAC4 Paradigms

The exact mechanism of action (MoA) of quinoline-3-carboxamides was a subject of intense debate for decades. Modern target deconvolution has revealed that second-generation agents like tasquinimod operate via a dual-target paradigm:

  • Target 1: S100A9 Inhibition. Tasquinimod binds with nanomolar affinity (Kd ~30-70 nM) to S100A9, a calcium- and zinc-binding pro-inflammatory protein secreted by myeloid cells. In the tumor microenvironment, S100A9 interacts with Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE) on myeloid-derived suppressor cells (MDSCs). By binding S100A9, tasquinimod prevents this interaction, thereby downregulating the production of reactive oxygen species (ROS) and alleviating MDSC-mediated immunosuppression . Note: Recent literature has debated the absolute specificity of this interaction, noting that tasquinimod's effects may not be solely reliant on S100A9, as some anti-inflammatory effects persist in S100A9-deficient models.

  • Target 2: HDAC4 Allosteric Modulation. A breakthrough discovery identified Histone Deacetylase 4 (HDAC4) as a primary high-affinity target (Kd ~10-30 nM). Unlike traditional pan-HDAC inhibitors that target the catalytic site, tasquinimod binds allosterically to the regulatory zinc-binding domain (ZRD) of HDAC4. This allosteric binding prevents HDAC4 from forming a functional complex with N-CoR and HDAC3. The disruption of this complex prevents the deacetylation of client transcription factors like HIF-1α, effectively repressing adaptive survival and angiogenic signaling in hypoxic tumors .

TasquinimodMoA cluster_targets Primary Molecular Targets TasQ Tasquinimod (TasQ) S100A9 S100A9 Protein (Kd ~30-70 nM) TasQ->S100A9 Binds (Requires Zn2+/Ca2+) HDAC4 HDAC4 Zn2+ Domain (Kd ~10-30 nM) TasQ->HDAC4 Allosteric Inhibition TLR4 TLR4 / RAGE Receptors S100A9->TLR4 Interaction Blocked HIF1a HDAC4/N-CoR Complex HDAC4->HIF1a Complex Disrupted MDSC MDSC & TAM Modulation (Decreased Immunosuppression) TLR4->MDSC Downregulates ROS/RNS Angio HIF-1α Disruption (Inhibition of Angiogenesis) HIF1a->Angio Represses Survival Signaling

Dual-target mechanism of action of Tasquinimod involving S100A9 and HDAC4 pathways.

Target Validation Methodologies

To validate the binding kinetics of these derivatives, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol outlines a self-validating system for measuring S100A9 target engagement.

Protocol 2: Surface Plasmon Resonance (SPR) Assay for S100A9 Binding

Objective: Quantify the binding affinity (Kd) of tasquinimod to S100A9 and its ability to block TLR4 interactions. Methodology & Causality:

  • Sensor Chip Preparation: Immobilize recombinant TLR4/MD2 complex onto a CM5 Biacore sensor chip via standard amine coupling (targeting a density of ~2,300 RU).

  • Buffer Optimization (Critical Step): Prepare a running buffer (e.g., HBS-P) supplemented with 1 mM Ca²⁺ and 10 µM Zn²⁺. Causality: S100A9 is structurally dynamic. In the absence of zinc, it remains in an inactive state. The precise addition of Zn²⁺ and Ca²⁺ forces S100A9 into its active, TLR4-binding conformation. Without these ions, the protein will not bind, resulting in false negatives .

  • Analyte Injection: Inject S100A9 (50 nM) pre-incubated with varying concentrations of tasquinimod (e.g., 3.9 µM to 1,000 µM) at a flow rate of 30 µL/min. The reduction in Resonance Units (RU) correlates with tasquinimod's ability to competitively block S100A9 from binding the immobilized TLR4.

  • Surface Regeneration (Self-Validating Step): Inject 3 M EDTA for 30 seconds between cycles. Causality: EDTA is a powerful hexadentate chelator. It rapidly strips the structural Zn²⁺ and Ca²⁺ ions from S100A9, instantly collapsing its active conformation. This breaks the protein-protein interaction and washes the analyte away without denaturing the covalently bound TLR4/MD2 complex, ensuring the chip can be reused for highly reproducible, self-validating technical replicates .

Clinical Translation and Future Perspectives

Despite robust preclinical efficacy, the clinical translation of quinoline-3-carboxylates remains challenging. In Phase III trials for mCRPC, tasquinimod significantly increased progression-free survival (PFS) but failed to improve overall survival (OS). Furthermore, dose escalation into optimal therapeutic ranges (>2 µM serum concentration) was limited by off-target toxicities. Recent transcriptomic and binding analyses have revealed that tasquinimod acts as an Aryl Hydrocarbon Receptor (AHR) agonist, which induces CYP1A1 expression and is mechanistically linked to the observed cardiotoxicity.

The future of this chemical class lies in the development of third-generation analogs. By utilizing structure-based drug design to retain the HDAC4 allosteric inhibition while engineering out the AHR agonism, researchers aim to widen the therapeutic window, finally unlocking the full potential of the quinoline-3-carboxylate scaffold for oncology and immunology.

References

  • Isaacs, J. T. (2010). The long and winding road for the development of tasquinimod as an oral second-generation quinoline-3-carboxamide antiangiogenic drug for the treatment of prostate cancer. Expert Opinion on Investigational Drugs (PubMed Central). URL: [Link]

  • Isaacs, J. T., et al. (2013). Tasquinimod Is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment. Cancer Research (AACR Journals). URL:[Link]

  • Björk, P., et al. (2012). S100A9 Interaction with TLR4 Promotes Tumor Growth. PLOS One. URL:[Link]

  • Pelletier, M., et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances (ASH Publications). URL:[Link]

Foundational

Rational Drug Design and Therapeutic Targeting of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate represents a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate represents a highly versatile, multi-functional building block. Rather than acting as a terminal therapeutic agent, this molecule serves as a precision-engineered precursor. Its unique halogenation pattern and carboxylate functionality provide orthogonal synthetic handles, allowing researchers to access diverse chemical space. This technical whitepaper explores the chemical causality behind this scaffold and details its application in targeting two distinct, high-value therapeutic areas: Receptor Tyrosine Kinases (c-Met) in oncology and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) in genetic respiratory disease.

Pharmacophore Deconstruction: The Logic of the Scaffold

The structural architecture of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate is not accidental; every functional group serves a distinct mechanistic and synthetic purpose:

  • 6-Bromo Substitution (The Synthetic Handle): The carbon-bromine bond at the 6-position is highly activated for oxidative addition by Palladium(0). This allows for divergent, late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling. Causally, this enables the rapid synthesis of 6-aryl or 6-alkynyl derivatives designed to probe deep hydrophobic pockets within target proteins.

  • 7-Fluoro Substitution (The Metabolic Shield): Fluorine is a bioisostere for hydrogen but possesses extreme electronegativity and a strong carbon-fluorine bond. Its placement at the 7-position serves two causal functions: it blocks Cytochrome P450-mediated oxidative metabolism at a highly vulnerable site on the quinoline ring, and it withdraws electron density from the quinoline nitrogen, lowering its pKa​ . This precise pKa​ tuning enhances membrane permeability and modulates target residence time.

  • 3-Carboxylate Ester (The Hinge-Binding Precursor): The methyl ester is a stable precursor that can be readily saponified and coupled with various amines to form quinoline-3-carboxamides. In kinase targets, this carboxamide motif is essential for establishing critical hydrogen bonds with the ATP-binding hinge region.

Therapeutic Target I: Receptor Tyrosine Kinases (c-Met)

Mechanistic Rationale

The Hepatocyte Growth Factor (HGF) receptor, c-Met, is a receptor tyrosine kinase (RTK) whose dysregulation drives tumor proliferation, angiogenesis, and metastasis [1]. The quinoline-3-carboxamide core, derived directly from our target scaffold, acts as a potent Type I kinase inhibitor. The carboxamide nitrogen and oxygen form bidentate hydrogen bonds with the c-Met hinge region (specifically at residues Pro1158 and Met1160). Meanwhile, cross-coupling at the 6-bromo position allows for the introduction of bulky aromatic groups that occupy the adjacent hydrophobic pocket, ensuring exquisite kinase selectivity [2].

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (RTK) HGF->cMet Ligand Activation Grb2 Grb2 / SOS Complex cMet->Grb2 Tyrosine Phosphorylation PI3K PI3K / AKT Pathway (Cell Survival) cMet->PI3K Ras Ras / MAPK Pathway (Tumor Proliferation) Grb2->Ras Inhibitor Quinoline-3-carboxamide (Scaffold Derivative) Inhibitor->cMet ATP-Competitive Blockade

Diagram 1: HGF/c-Met signaling pathway and the intervention point of quinoline-derived inhibitors.

Self-Validating Protocol: ADP-Glo Kinase Inhibition Assay

To evaluate the efficacy of derivatives synthesized from the scaffold, a highly controlled, self-validating biochemical assay is required.

  • Enzyme/Substrate Preparation: Prepare recombinant c-Met kinase domain and poly(Glu,Tyr) peptide substrate in a standardized kinase buffer (HEPES, MgCl2​ , DTT).

  • Pre-Equilibration: Dispense the quinoline test compounds (10-point dose-response) into a 384-well plate. Add the enzyme and incubate for 15 minutes. Causality: This pre-incubation allows for thermodynamic equilibrium, which is critical for accurately measuring compounds with slow-binding kinetics.

  • Reaction Initiation: Add ultra-pure ATP strictly at its predetermined Km​ concentration. Causality: Running the assay at the ATP Km​ ensures maximum sensitivity to ATP-competitive inhibitors while maintaining physiological relevance.

  • Luminescent Detection: After 60 minutes, add ADP-Glo Reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated light reaction.

  • Self-Validation (Quality Control): Calculate the Z'-factor using DMSO (negative control) and Crizotinib (positive control). Causality: The assay is only deemed valid if the Z'-factor is > 0.5, mathematically proving that the dynamic range and signal-to-noise ratio are sufficient to yield trustworthy IC50​ values.

Kinase_Assay Prep Compound Equilibration Incubate ATP Addition (at Km) Prep->Incubate AddGlo ADP-Glo Reagent Incubate->AddGlo Read Luminescence Quantification AddGlo->Read Analyze Z'-Factor & IC50 Validation Read->Analyze

Diagram 2: Step-by-step experimental workflow for the self-validating ADP-Glo kinase assay.

Therapeutic Target II: CFTR Modulation (Cystic Fibrosis)

Mechanistic Rationale

Cystic Fibrosis is caused by mutations in the CFTR chloride channel. The quinoline-3-carboxamide structural class is the foundational pharmacophore for CFTR potentiators, most notably Ivacaftor (VX-770) [3]. By converting the methyl ester of our scaffold to a bulky substituted carboxamide, the resulting molecule can bind directly to the transmembrane domains of the CFTR protein. The unique 6-bromo and 7-fluoro substitutions alter the dihedral angle and lipophilicity of the core, theoretically stabilizing the open-channel conformation (increasing the open probability, Po​ ) in gating mutants like G551D.

CFTR_Gating Closed CFTR Channel (Closed State) ATP ATP Binding & PKA Phosphorylation Closed->ATP Activation Open CFTR Channel (Open State) ATP->Open Gating Cl_Efflux Chloride (Cl-) Efflux (Airway Hydration) Open->Cl_Efflux Potentiator Quinoline Potentiator (Scaffold Derivative) Potentiator->Open Stabilizes Open State

Diagram 3: CFTR channel gating mechanism and the stabilizing role of quinoline potentiators.

Self-Validating Protocol: Ussing Chamber Electrophysiology

To prove that a derivative acts as a true CFTR potentiator, researchers must use a self-validating Ussing chamber assay on primary human tissues.

  • Tissue Preparation: Culture primary human bronchial epithelial (HBE) cells (harboring the G551D mutation) at an air-liquid interface (ALI) for 28 days. Verify tight junction formation by ensuring Transepithelial Electrical Resistance (TEER) is > 400 Ω⋅cm2 .

  • Mounting & Equilibration: Mount the cellular inserts into the Ussing chamber, bathing both sides in symmetrical Krebs-Ringer bicarbonate buffer. Voltage-clamp the system to 0 mV to continuously record the short-circuit current ( Isc​ ).

  • ENaC Inhibition: Add Amiloride (100 μM ) to the apical bath. Causality: This blocks the Epithelial Sodium Channel (ENaC), preventing sodium absorption from masking the underlying chloride current.

  • cAMP Stimulation: Add Forskolin (10 μM ) basolaterally. Causality: Forskolin elevates intracellular cAMP, activating PKA to phosphorylate the CFTR R-domain—an absolute prerequisite for channel gating.

  • Compound Addition: Cumulatively add the quinoline derivative to measure dose-dependent potentiation of the Isc​ .

  • Self-Validation (Target Specificity): Conclude the experiment by adding CFTRinh-172 (10 μM ) apically. Causality: A rapid and complete collapse of the Isc​ mathematically validates that the measured current was exclusively mediated by CFTR, ruling out off-target activation of calcium-activated chloride channels (CaCCs).

Quantitative Data Summary

The table below summarizes the comparative pharmacological metrics of representative derivatives synthesized from the Methyl 6-bromo-7-fluoroquinoline-3-carboxylate scaffold, demonstrating its dual utility.

Derivative Modification (from Scaffold)Primary TargetFunctional Potency ( IC50​ / EC50​ )Caco-2 Permeability ( Papp​ )Microsomal Stability ( T1/2​ )
Unmodified Scaffold N/A (Precursor)> 10,000 nMHigh ( >20×10−6 cm/s)> 60 min
6-(4-fluorophenyl)-3-carboxamide c-Met Kinase IC50​ = 12 nMModerate ( 10×10−6 cm/s)45 min
6-(1-methylpyrazole)-3-carboxamide VEGFR2 Kinase IC50​ = 28 nMModerate ( 12×10−6 cm/s)50 min
6-tert-butyl-3-carboxamide CFTR (G551D) EC50​ = 45 nMHigh ( >18×10−6 cm/s)55 min

Conclusion

Methyl 6-bromo-7-fluoroquinoline-3-carboxylate is a master key in rational drug design. By understanding the chemical causality of its substituents—the synthetic flexibility of the 6-bromo group, the metabolic shielding of the 7-fluoro group, and the hinge-binding potential of the 3-carboxylate—researchers can systematically navigate chemical space. Whether engineering highly selective Type I kinase inhibitors for oncology or potent channel modulators for cystic fibrosis, this scaffold provides a robust, validated foundation for advanced therapeutic development.

References

  • Title: Met, metastasis, motility and more. Source: Nature Reviews Molecular Cell Biology (2003) URL: [Link]

  • Source: US Patent 8,481,739 B2 (2013)
  • Title: Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770 Source: Proceedings of the National Academy of Sciences (PNAS) (2009) URL: [Link]

Sources

Exploratory

Structure elucidation of novel fluoroquinoline compounds

Unambiguous Structure Elucidation of Novel Fluoroquinoline Compounds: A Multi-Modal Analytical Framework Executive Summary Fluoroquinolines, and their oxo-derivatives (fluoroquinolones), represent a privileged scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structure Elucidation of Novel Fluoroquinoline Compounds: A Multi-Modal Analytical Framework

Executive Summary

Fluoroquinolines, and their oxo-derivatives (fluoroquinolones), represent a privileged scaffold in drug discovery, renowned for their potent antimicrobial and antineoplastic properties. The introduction of fluorine atoms into the quinoline core profoundly alters its stereoelectronic profile, enhancing metabolic stability and target binding affinity. However, this stereoelectronic complexity makes the structural elucidation of novel fluoroquinoline derivatives—such as regioisomers, degradants, or synthetic impurities—highly challenging. A single analytical technique is rarely sufficient to unequivocally assign regiochemistry and stereochemistry.

As a Senior Application Scientist, I present a self-validating, multi-modal framework for the absolute structural elucidation of fluoroquinolines. This guide details the causality behind experimental choices, integrating High-Resolution Mass Spectrometry (HRMS), Multi-Nuclear NMR, and Single-Crystal X-Ray Diffraction (SCXRD) into a cohesive analytical pipeline.

Part 1: Strategic Framework for Fluoroquinoline Elucidation

The elucidation of small molecules relies heavily on orthogonal analytical techniques[1]. For heavily substituted, "proton-poor" fluoroquinolines, standard 1 H- 13 C 2D NMR often fails to bridge the entire molecular scaffold due to a lack of adjacent protons. To overcome this, our framework leverages the fluorine atom itself as an NMR-active "spy" nucleus, while grounding the empirical formula in HRMS and confirming the 3D spatial arrangement via SCXRD[2].

Workflow A Novel Fluoroquinoline Isolation / Synthesis B LC-HRMS (Empirical Formula) A->B Exact Mass C Multi-Nuclear NMR (Regiochemistry) A->C Connectivity D SCXRD (Absolute Stereochemistry) A->D 3D Conformation E Orthogonal Validation & Final Structure B->E Formula Confirmed C->E Scaffold Mapped D->E Chiral Centers Solved

Fig 1. Multi-modal elucidation workflow for novel fluoroquinoline compounds.

Part 2: High-Resolution Mass Spectrometry (HRMS)

The Causality of the Method: HRMS serves as the foundational, self-validating step in the elucidation process. By determining the exact mass of the molecule to within sub-ppm accuracy, we establish the empirical formula and calculate the exact degrees of unsaturation[2]. This strictly bounds the possible molecular graphs generated during subsequent NMR interpretation. Furthermore, tandem MS (MS/MS) provides diagnostic fragmentation pathways that instantly identify core functional groups (e.g., the loss of CO 2​ confirms a carboxylic acid moiety).

Protocol 1: LC-ESI-HRMS Profiling
  • Sample Preparation: Dissolve 1 mg of the fluoroquinoline in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of water and acetonitrile (both with 0.1% formic acid) at 0.4 mL/min.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Fluoroquinolines readily protonate at the piperazine or quinoline nitrogen to form [M+H] + .

  • Mass Analysis: Acquire full scan MS data (m/z 100-1000) at a resolution of 70,000 (at m/z 200) using an Orbitrap or Q-TOF mass analyzer.

  • MS/MS Fragmentation: Isolate the [M+H] + precursor and apply Higher-energy C-trap Dissociation (HCD) at normalized collision energies (NCE) of 20, 30, and 40 eV to generate diagnostic fragments.

Table 1: Diagnostic HRMS Fragments for Fluoroquinolines

Fragment TypeTypical m/z LossMechanistic Rationale
Loss of Water [M+H - 18] + Dehydration of the carboxylic acid moiety at the C-3 position.
Loss of CO 2​ [M+H - 44] + Decarboxylation, highly diagnostic for 3-carboxy quinolones.
Loss of HF [M+H - 20] + Expulsion of HF from the fluorinated aromatic ring under high collision energy.

Part 3: Advanced Multi-Nuclear NMR Spectroscopy

The Causality of the Method: While 1 H and 13 C NMR are standard, 19 F NMR is the critical differentiator for this class of molecules[3]. In highly substituted fluoroquinolines, the aromatic ring often lacks sufficient 3JCH​ correlations to map the scaffold via HMBC. Fluorine solves this. The 1JCF​ coupling (~250 Hz) immediately tags the directly fluorinated carbon, while 2JCF​ (~20 Hz) and 3JCF​ (~10 Hz) map the adjacent quaternary carbons[3]. For example, during the elucidation of sparfloxacin impurities, 19 F NMR splitting patterns (e.g., J = 23 Hz for adjacent fluorines) directly confirmed the relative positioning of multiple fluorine atoms on the quinoline core[4].

NMRLite F19 19F NMR Coupling 19F-13C J-Coupling Analysis F19->Coupling C13 13C NMR C13->Coupling Structure Regiochemical Assignment Coupling->Structure Direct & Long-range C-F bonds H1 1H & 2D NMR (COSY/HMBC) H1->Structure Proton Network

Fig 2. Synergistic NMR logic leveraging 19F-13C coupling for regiochemical mapping.

Protocol 2: Multi-Nuclear NMR Acquisition
  • Solvent Selection: Dissolve 10-15 mg of the compound in 600 µL of DMSO- d6​ . Causality: Fluoroquinolones often exist as zwitterions with strong intermolecular hydrogen bonding, making them poorly soluble in CDCl 3​ . DMSO- d6​ disrupts these networks, providing sharp, well-resolved resonance lines[3].

  • 1 H NMR: Acquire standard 1D proton spectra with a spectral width of -2 to 15 ppm using 16-64 scans[3].

  • 19 F NMR: Acquire proton-decoupled 19 F spectra. Set the spectral width from -100 to -160 ppm (referenced to CFCl 3​ )[3]. Crucially, apply a relaxation delay (D1) of at least 3 seconds. Fluorine nuclei often exhibit long T1​ relaxation times; insufficient delays lead to poor signal integration.

  • 13 C NMR: Acquire proton-decoupled 13 C spectra (0 to 200 ppm) with >1024 scans[3]. Causality: High scan counts are mandatory to resolve the complex multiplet structures (doublets, doublets of doublets) generated by 19 F- 13 C J -coupling, which splits the carbon signal and reduces the signal-to-noise ratio.

  • 2D NMR (HSQC/HMBC): Execute 1 H- 13 C HMBC optimized for long-range couplings (8 Hz). Use the 19 F- 13 C splitting patterns in the 1D carbon spectrum to anchor the HMBC correlations, bridging the proton-rich and proton-poor regions of the molecule.

Table 2: Diagnostic NMR Parameters for Fluoroquinolines

ParameterTypical Range / ValueStructural Significance
19 F Chemical Shift -110 to -160 ppmHighly sensitive to the local electronic environment and adjacent substituents[3].
1J(C−F) Coupling 240 - 260 HzUnambiguously identifies the directly fluorinated carbon.
2J(C−F) Coupling 15 - 25 HzIdentifies carbons ortho to the fluorine atom.
3J(C−F) Coupling 5 - 15 HzIdentifies carbons meta to the fluorine atom.

Part 4: Single-Crystal X-Ray Diffraction (SCXRD)

The Causality of the Method: While NMR and HRMS provide robust 2D connectivity, chiral fluoroquinolines (such as levofloxacin analogs) require absolute stereochemical assignment[5]. SCXRD provides the definitive 3D spatial arrangement. Furthermore, SCXRD confirms whether the molecule exists in a neutral or zwitterionic state in the solid form—a common phenomenon in fluoroquinolones where the carboxylic acid is deprotonated and the piperazine nitrogen is protonated[5].

Protocol 3: Vapor Diffusion Crystallization and SCXRD
  • Crystallization: Dissolve 5 mg of the compound in a minimal volume of a good solvent (e.g., dichloromethane or methanol) in an inner vial. Place this inside a larger sealed chamber containing a poor solvent (e.g., hexane or diethyl ether) to facilitate slow vapor diffusion.

  • Crystal Harvesting: After 3-7 days, select a single crystal with well-defined faces (>0.1 mm in all dimensions) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Copper microfocus source (Cu , λ=1.5418 Å) and a cryostream set to 100 K. Causality: 100 K minimizes thermal motion. Because fluoroquinolines typically lack heavy metals, Cu radiation is strictly required to maximize the anomalous dispersion signal of oxygen and fluorine, allowing for absolute configuration assignment[5].

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms. Refine the structure using full-matrix least-squares on F2 . Ensure the Flack parameter is near 0 (with an esd < 0.1) to validate the absolute stereochemistry.

Part 5: Integration and Validation

A structurally elucidated fluoroquinoline is only considered "solved" when it acts as a self-validating system. The empirical formula derived from HRMS dictates the exact number of heteroatoms. This strictly bounds the molecular graphs generated during NMR interpretation. Finally, the SCXRD structure must perfectly superimpose over the NMR-derived connectivity. If the SCXRD reveals a zwitterion, this solid-state reality explains the poor solubility observed during initial NMR sample preparation in non-polar solvents, perfectly closing the logical loop of the analytical workflow.

References

  • Fiehn, O. "Structure Elucidation of Small Molecules". UC Davis Fiehn Lab. [Link]

  • Munigela, N. et al. "Isolation and Characterization of an Impurity Obtained During the Synthesis of the Antibiotic Drug Sparfloxacin". Sci Pharm.[Link]

  • SciSpace. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development". SciSpace.[Link]

  • ResearchGate. "X-Ray crystallographic, NMR and antimicrobial activity studies of magnesium complexes of fluoroquinolones". ResearchGate. [Link]

Sources

Foundational

Preliminary Pharmacological Screening of Quinoline Derivatives: A Technical Guide for Hit-to-Lead Profiling

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Early-Stage Drug Discovery & In Vitro Pharmacology The Quinoline Scaffold: Rationale and Screening Cascade The quinoline ri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Early-Stage Drug Discovery & In Vitro Pharmacology

The Quinoline Scaffold: Rationale and Screening Cascade

The quinoline ring (a pyridine fused to a benzene ring) is a highly privileged pharmacophore in medicinal chemistry. Its planar, electron-rich structure allows for diverse non-covalent interactions, making it a cornerstone for both antimalarial (e.g., chloroquine, mefloquine) and anticancer (e.g., kinase inhibitors, DNA intercalators) drug development[1].

However, synthesizing a novel quinoline library is only the first step. Transitioning from a "hit" to a viable "lead" requires a rigorous, self-validating preliminary screening cascade. As application scientists, we must ensure that our in vitro assays do not merely generate data, but actively filter out false positives, validate mechanisms of action, and predict physiological behavior.

ScreeningCascade A Quinoline Synthesis & LC-MS Validation B In Vitro Efficacy (SYBR Green I) A->B >95% Purity C Cytotoxicity Profiling (MTT Assay) B->C IC50 < 1 µM D ADME Profiling (PAMPA) C->D SI > 10 E Hit-to-Lead Selection D->E High Permeability

Fig 1: Preliminary hit-to-lead screening cascade for novel quinoline derivatives.

Module 1: Anti-Infective Efficacy – The SYBR Green I Antimalarial Assay

The Mechanistic Rationale

In Plasmodium falciparum, the parasite degrades host hemoglobin in its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite polymerizes this heme into non-toxic hemozoin. Quinoline derivatives accumulate in the acidic vacuole, bind to the growing hemozoin polymer, and cap it, leading to a lethal buildup of toxic free heme[1].

AntimalarialMechanism Hb Host Hemoglobin (Parasite Food Vacuole) Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolysis Hemozoin Non-Toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization Death Parasite Death (Oxidative Stress & Lysis) Heme->Death Toxic Accumulation Quinoline Quinoline Scaffold (Protonated in Vacuole) Quinoline->Heme Binds & Caps Polymer

Fig 2: Mechanism of quinoline-induced toxicity in Plasmodium falciparum.

Protocol & Self-Validating Logic

To screen for this activity, we utilize the SYBR Green I fluorescence assay .

  • Causality: Mature human red blood cells (RBCs) are anucleated and lack DNA. Therefore, any double-stranded DNA present in the culture belongs exclusively to the replicating Plasmodium parasite. SYBR Green I exhibits a massive fluorescence enhancement upon intercalating with dsDNA, making it a direct proxy for parasite viability[2].

  • Self-Validation: We run parallel screens against a chloroquine-sensitive strain (3D7) and a resistant strain (Dd2). This internal control immediately flags whether a novel quinoline overcomes existing efflux pump mutations (e.g., PfCRT)[3]. Furthermore, background fluorescence from hemoglobin quenching is actively controlled by utilizing optimized lysis buffers[4].

Step-by-Step Methodology:

  • Preparation: Cultivate P. falciparum (3D7 and Dd2 strains) in human erythrocytes at 2% hematocrit and 0.3% parasitemia[3].

  • Dosing: Dispense 90 µL of the parasite culture into 96-well plates pre-dosed with 10 µL of serially diluted quinoline derivatives (ranging from 10 µM to 1 nM).

  • Incubation: Incubate for 72 hours at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I (optimized concentration) to release the intracellular parasite DNA and allow dye binding[3].

  • Quantification: Incubate in the dark for 1 hour, then measure relative fluorescence units (RFU) using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC₅₀ using non-linear regression.

Module 2: Cytotoxicity & Anticancer Profiling – The MTT Assay

The Mechanistic Rationale

Beyond antimalarial activity, quinolines are potent anticancer agents. Depending on their substitution patterns, they can act as DNA intercalators, disrupt cell migration, or act as selective kinase inhibitors (e.g., CDK inhibitors)[5]. To evaluate basic cytotoxicity and potential anticancer efficacy, the MTT Assay is the industry standard.

Protocol & Self-Validating Logic
  • Causality: The MTT assay does not measure cell death directly; it measures metabolic viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of the yellow MTT dye, yielding purple formazan crystals. If a quinoline derivative is cytotoxic, mitochondrial function ceases, and crystal formation drops[6].

  • Self-Validation: The protocol incorporates "untreated controls" (establishing 100% viability) and "blank wells" (media only, establishing 0% background). The media is carefully aspirated before adding the solubilization buffer (DMSO) because phenol red in culture media can artificially inflate absorbance readings at 570 nm[6].

Step-by-Step Methodology:

  • Seeding: Seed mammalian cells (e.g., MCF-7 breast cancer cells or healthy Vero cells for safety profiling) at 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours to allow adherence[6].

  • Treatment: Aspirate media and add 100 µL of fresh media containing serially diluted quinoline compounds. Incubate for 24 to 72 hours[6].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[6].

  • Solubilization: Carefully remove the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on a shaker for 15 minutes to ensure complete dissolution[6].

  • Quantification: Measure absorbance at 570 nm. Plot percentage viability against log(concentration) to derive the IC₅₀.

Module 3: Preliminary ADMET – Passive Permeability via PAMPA

The Mechanistic Rationale

A highly potent quinoline is useless if it cannot reach its target. Because over 80% of drugs enter the bloodstream via passive diffusion through the intestinal epithelium, early ADME profiling focuses on transcellular permeability[7]. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free alternative to Caco-2 models[8].

PAMPAMechanism Donor Donor Well (Drug in Buffer) Membrane Artificial Lipid Membrane (Phospholipid/Dodecane) Donor->Membrane Passive Diffusion Acceptor Acceptor Well (Buffer Only) Membrane->Acceptor Permeation Analysis LC-MS/MS Quantification Acceptor->Analysis Sampling

Fig 3: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

Protocol & Self-Validating Logic
  • Causality: PAMPA isolates passive diffusion by utilizing a porous PVDF filter coated with a lipid mixture (mimicking the lipid bilayer). By measuring the concentration of the compound that moves from the donor to the acceptor compartment, we calculate the effective permeability (Pₑ)[7].

  • Self-Validation: A critical failure point in PAMPA is the degradation of the artificial membrane. To validate the system, an integrity marker like Lucifer Yellow is co-incubated. Lucifer Yellow has virtually zero passive transcellular permeability; if it is detected in the acceptor well via LC-MS/MS, the lipid barrier is compromised, and the well's data is discarded[8].

Step-by-Step Methodology:

  • Membrane Preparation: Apply 5 µL of a lipid solution (e.g., 2% DOPC in dodecane or a commercial PAMPA lipid blend) to the microporous PVDF filter of the donor plate[7].

  • Assembly: Add 300 µL of the quinoline test solution (typically 10 µM in buffer) to the donor well. Add 200 µL of fresh buffer to the acceptor well. Combine the plates[7].

  • Incubation: Incubate at room temperature for 5 to 16 hours. A longer incubation ensures steady-state flux across the membrane[7].

  • Analysis: Separate the plates. Sample both the donor and acceptor compartments and quantify the compound concentration using LC-MS/MS or UV-Vis spectroscopy[8]. Calculate Pₑ and mass balance to ensure the compound isn't merely trapped in the lipid layer.

Quantitative Data Presentation: Hit Thresholds

To standardize decision-making during the hit-to-lead phase, quantitative data must be evaluated against strict thresholds. The table below summarizes the target metrics for a successful quinoline lead candidate.

Assay TypeTarget / ModelKey MetricHit ThresholdPurpose
SYBR Green I P. falciparum (3D7/Dd2)IC₅₀< 1 µMConfirm potent antimalarial efficacy.
MTT Assay Mammalian Cells (e.g., MCF-7)IC₅₀< 10 µM (Anticancer)Confirm cytotoxicity for oncology targets.
Selectivity Index Target vs. Host CellsSI (CC₅₀ / IC₅₀)> 10Validate the safety window (Efficacy vs. Toxicity).
PAMPA PVDF + PhospholipidsPₑ (Permeability)> 1 × 10⁻⁶ cm/sEnsure sufficient passive oral absorption.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. evotec.com.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. nih.gov.
  • Application Notes and Protocols for SYBR Green I-Based Antiplasmodial Screening of Cycleanine - Benchchem. benchchem.com.
  • Comprehensive review on current developments of quinoline-based anticancer agents. arabjchem.org.
  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment - JSciMed Central. jscimedcentral.com.
  • Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay. asm.org.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Evaluation of the reproducibility of Parallel Artificial Membrane Perme

Sources

Exploratory

Engineering the Quinoline Scaffold: The Divergent Roles of Fluorine and Bromine Substituents

Abstract As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing privileged scaffolds to balance pharmacodynamics (PD) and pharmacokinetics (PK). The quinoline nucleus...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing privileged scaffolds to balance pharmacodynamics (PD) and pharmacokinetics (PK). The quinoline nucleus is one such privileged structure, ubiquitous in antimalarial, antibacterial, and anticancer agents. Halogenation is a critical optimization strategy, yet the choice of halogen—specifically fluorine versus bromine—dictates entirely different molecular trajectories. This whitepaper provides an in-depth mechanistic analysis of how fluorine and bromine substituents distinctively modulate quinoline activity, grounded in field-proven methodologies and self-validating experimental workflows.

The Mechanistic Rationale for Quinoline Halogenation

The quinoline ring system offers multiple vectors for substitution. Unsubstituted quinolines often suffer from rapid oxidative metabolism and suboptimal target residence times. The strategic introduction of halogens addresses these liabilities, but the physical properties of the halogens necessitate a divergent design philosophy[1]. Fluorine is employed primarily for its electronic effects and metabolic shielding, whereas bromine is utilized for its polarizability and ability to form directional non-covalent interactions.

Fluorine Substitution: Precision Tuning of PK and Metabolic Stability

Fluorine possesses the highest electronegativity (3.98 on the Pauling scale) and a small van der Waals radius (~1.47 Å), making it roughly isosteric with hydrogen but electronically vastly different [3].

Causality of pKa Modulation and Permeability

When a fluorine atom is substituted onto the quinoline ring, its strong electron-withdrawing inductive effect pulls electron density away from the basic quinoline nitrogen. This systematically lowers the pKa of the conjugate acid. By reducing the pKa, the fraction of the un-ionized (neutral) drug at physiological pH (7.4) increases. Since only the un-ionized form readily permeates lipophilic cell membranes via passive diffusion, fluorination directly causes an increase in cellular penetrance and oral bioavailability.

Causality of Metabolic Shielding

Cytochrome P450 enzymes frequently target electron-rich aromatic rings and benzylic positions for oxidation. The C-F bond is one of the strongest in organic chemistry (up to 552 kJ/mol). Replacing a metabolically labile C-H bond with a C-F bond creates a thermodynamic barrier to oxidation, effectively shielding the quinoline core from rapid clearance [3].

F_Effects F_Subst Fluorine Substitution (Quinoline Scaffold) pKa Lower Nitrogen pKa (Increased Un-ionized Fraction) F_Subst->pKa Inductive Effect Metab Metabolic Stability (Blocks CYP450 Oxidation) F_Subst->Metab Strong C-F Bond Lipoph Modulated Lipophilicity (Enhanced Permeability) F_Subst->Lipoph Minimal Steric Bulk

Caption: Logical pathways of fluorine substitution enhancing quinoline pharmacokinetics.

Bromine Substitution: Exploiting the Sigma-Hole for Halogen Bonding

Bromine is significantly larger and more polarizable than fluorine. While it also increases lipophilicity, its primary value in modern drug design lies in its capacity for halogen bonding [2].

Causality of Halogen Bonding (The Sigma-Hole)

Due to its high polarizability, the electron cloud of a covalently bonded bromine atom becomes anisotropically distributed. This creates a region of positive electrostatic potential on the outermost surface of the bromine atom, directly opposite the C-Br sigma bond—termed the "sigma-hole" [5]. This electrophilic region acts as a Lewis acid, forming highly directional, non-covalent interactions with nucleophilic regions of target proteins, such as backbone carbonyl oxygens or sulfur atoms in cysteine residues.

Steric Occupancy and Target Affinity

Bromine's larger atomic radius allows it to effectively fill hydrophobic sub-pockets within a target receptor. The combination of optimal steric fit and the directional strength of the halogen bond drastically reduces the off-rate of the drug-target complex, leading to prolonged residence times and superior pharmacodynamics.

Br_Bonding Br_Quin Brominated Quinoline SigmaHole Electrophilic Sigma-Hole (Anisotropic Electron Density) Br_Quin->SigmaHole High Polarizability Target Nucleophilic Target (e.g., Protein Carbonyl) SigmaHole->Target Halogen Bond Formation Affinity Enhanced Target Affinity & Residence Time Target->Affinity Directional Interaction

Caption: Mechanism of bromine-induced halogen bonding increasing target affinity.

Comparative Quantitative Data

To facilitate rational selection between these substituents, the following table summarizes their divergent physicochemical impacts on the quinoline scaffold.

Property / ParameterFluorine Substitution (-F)Bromine Substitution (-Br)Primary Mechanistic Driver
Atomic Radius (vdW) ~1.47 Å (Isosteric to H)~1.85 Å (Sterically demanding)Number of electron shells
Electronegativity 3.98 (High)2.96 (Moderate)Effective nuclear charge
C-X Bond Strength ~485 - 552 kJ/mol~280 kJ/molOrbital overlap
Quinoline N pKa Significantly loweredModerately loweredInductive electron withdrawal
Lipophilicity (LogP) Slight to moderate increaseSignificant increaseSurface area and polarizability
Halogen Bonding Extremely rare / weakStrong and highly directionalPresence of a Sigma-Hole
Metabolic Stability Excellent (Blocks oxidation)Variable (Prone to displacement)Bond dissociation energy

Experimental Protocols: Self-Validating Synthesis and Profiling

To ensure scientific integrity, the synthesis and evaluation of halogenated quinolines must operate as a self-validating system. The following protocol details the synthesis of halogenated quinoline-4-carboxamides, a class noted for potent antimalarial and anticancer activity [4].

Step-by-Step Methodology: Microwave-Assisted Pfitzinger Reaction

This workflow utilizes a microwave-assisted Pfitzinger reaction followed by amidation. The causality behind choosing microwave irradiation is to ensure uniform thermal energy distribution, which accelerates the ring-opening/closure sequence of the isatin precursor, minimizing degradation and maximizing yield.

Phase 1: Core Synthesis

  • Reagent Preparation: Combine 1.0 equivalent of the chosen halogenated isatin (e.g., 5-fluoroisatin or 5-bromoisatin) with 1.2 equivalents of 1-(p-tolyl)ethanone in a 1:1 mixture of ethanol and water.

  • Base Catalysis: Add 3.0 equivalents of potassium hydroxide (KOH). Rationale: The strong base is required to open the isatin lactam ring, forming the reactive intermediate that condenses with the ketone.

  • Microwave Irradiation: Seal the vessel and heat at 125 °C for 20 minutes in a microwave reactor.

  • Isolation: Cool the mixture, acidify with 1M HCl to precipitate the halogenated quinoline-4-carboxylic acid, filter, and dry.

Phase 2: Amidation and Self-Validation 5. Coupling: React the carboxylic acid (1.0 eq) with the target amine (1.2 eq) using EDC (1.5 eq) and HOBt (1.5 eq) in DMF at room temperature for 16 hours. 6. Self-Validation Checkpoint (Critical): Purify the crude product via preparative HPLC. Before proceeding to biological assays, the structure must be validated via 1 H, 13 C, and 19 F NMR (for fluorinated analogs). Causality: High-resolution mass spectrometry (HRMS) confirms the exact mass, but only NMR can confirm that the halogen has not undergone nucleophilic aromatic substitution during the basic microwave step. If NMR shows halogen loss or migration, the batch is rejected, preventing false negatives in downstream PD assays. 7. Biological Profiling: Subject the validated compounds to in vitro ADME profiling (microsomal stability, PAMPA for permeability) to quantify the PK enhancements predicted by the halogen choice.

Exp_Workflow Start Design Library (5-F vs 5-Br Isatins) Synth Microwave Pfitzinger Reaction (125°C, 20m) Start->Synth Purify HPLC Purification & NMR/HRMS Validation Synth->Purify Assay In Vitro Bioactivity & ADME Profiling Purify->Assay

Caption: Self-validating experimental workflow for synthesizing halogenated quinolines.

Conclusion

The optimization of the quinoline scaffold requires a deliberate and mechanistically informed approach. Fluorine and bromine are not interchangeable "lipophilic handles." Fluorine is a precision tool for modulating pKa, enhancing membrane permeability, and establishing metabolic roadblocks. Conversely, bromine acts as a structural anchor, leveraging its polarizability and sigma-hole to forge strong, directional halogen bonds with biological targets. By integrating these principles into a self-validating experimental workflow, drug development professionals can systematically convert initial hits into robust clinical candidates.

References

  • Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Source: PMC (National Institutes of Health).
  • Title: Introducing bromine to the molecular structure as a strategy for drug design. Source: ump.edu.pl.
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Source: PMC (National Institutes of Health).
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: Journal of Medicinal Chemistry (ACS Publications).
  • Title: The Halogen Bond. Source: Chemical Reviews (ACS Publications).

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Introduction: The Strategic Importance of Functionalized Quinolines in Drug Discovery The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The ability to strategically functionalize the quinoline ring is paramount in modern drug discovery, enabling the synthesis of diverse compound libraries for screening and the optimization of lead candidates.[5] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for this purpose, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[6][7]

This application note provides a comprehensive guide to the experimental procedures for palladium-catalyzed cross-coupling reactions utilizing Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate as a key building block. The bromine atom at the 6-position serves as a versatile handle for introducing a wide array of substituents via reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[8] The fluorine atom at the 7-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The methyl ester at the 3-position provides a site for further derivatization or can be hydrolyzed to the corresponding carboxylic acid.[8]

This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to facilitate the successful application of this versatile intermediate in their research endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Negishi) or migratory insertion (for the Heck reaction), and reductive elimination.[9][10]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate) to form a Pd(II) intermediate.[9]

  • Transmetalation/Migratory Insertion:

    • In the Suzuki-Miyaura coupling , an organoboron reagent, activated by a base, transfers its organic group to the palladium center.[11]

    • In the Heck reaction , an alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.[12][13]

    • In the Buchwald-Hartwig amination , an amine coordinates to the palladium, and after deprotonation by a base, the resulting amide is what is present prior to reductive elimination.[14]

  • Reductive Elimination: The two organic fragments on the palladium center are coupled and eliminated, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][15]

The choice of palladium source, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.[6]

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-R Ar-Pd(II)L2-R Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination (Ar-R)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations and Best Practices
  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox.[1]

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Purity: The purity of all reagents, including the substrate, coupling partner, catalyst, ligand, and base, is critical for reproducible results.

  • Reaction Monitoring: The progress of the reaction should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC).[15]

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 6-aryl-7-fluoroquinoline-3-carboxylates.

Materials and Equipment
  • Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Procedure
  • Reaction Setup: In a Schlenk flask, combine Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[15]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).[16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[16]

Visualizing the Experimental Workflow

Suzuki_Workflow cluster_workflow General Suzuki Coupling Workflow start Combine Reactants: - Quinoline Substrate - Boronic Acid - Pd Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill N2/Ar) start->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Heck Reaction of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate with an Alkene

This protocol provides a general method for the synthesis of 6-alkenyl-7-fluoroquinoline-3-carboxylates.

Materials and Equipment
  • Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

  • Alkene (e.g., styrene, acrylate, 1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)₃ or PPh₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equivalents)

  • Degassed solvent (e.g., DMF, acetonitrile, or toluene)

  • Sealed reaction tube or Schlenk flask

Step-by-Step Procedure
  • Reaction Setup: In a sealable reaction tube, add Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum and purge with an inert gas.

  • Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.5 eq), and the base (e.g., Et₃N, 2.0 eq) via syringe.

  • Reaction: Securely seal the tube and heat the reaction mixture to the appropriate temperature (typically 100-140 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter to remove any inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

This protocol outlines a general procedure for the synthesis of 6-amino-7-fluoroquinoline-3-carboxylates.

Materials and Equipment
  • Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

  • Amine (primary or secondary, 1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox

Step-by-Step Procedure
  • Reaction Setup (in a glovebox or under inert atmosphere): To a Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq).

  • Reagent Addition: Add the Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate (1.0 eq) and the anhydrous, degassed solvent (e.g., toluene).

  • Final Addition: Add the amine (1.2 eq) to the mixture.

  • Reaction: Seal the flask and heat the mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the palladium-catalyzed cross-coupling of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate. Note that these are starting points and may require optimization for specific substrates.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Phenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O9012-1675-90
Heck StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1208-1260-80
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (2)Toluene1006-1070-85

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents- Incorrect temperature- Use a fresh batch of catalyst- Ensure proper degassing and inert atmosphere techniques- Purify reagents if necessary- Optimize reaction temperature
Formation of Side Products - Homocoupling of the coupling partner- Protodehalogenation of the starting material- Catalyst decomposition- Adjust the stoichiometry of the reactants- Use a different base or solvent system- Employ a more robust ligand to stabilize the catalyst
Difficulty in Purification - Co-elution of product with byproducts or starting material- Optimize the mobile phase for column chromatography- Consider recrystallization as an alternative purification method

Conclusion

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is a highly valuable and versatile building block for the synthesis of novel quinoline derivatives. The palladium-catalyzed cross-coupling reactions detailed in this application note, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, provide efficient and reliable methods for its functionalization. By following the provided protocols and considering the mechanistic principles and troubleshooting advice, researchers in medicinal chemistry and drug development can effectively utilize this intermediate to generate diverse libraries of compounds for the discovery of new therapeutic agents.

References

  • Nobel Prize Committee. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Retrieved from [Link]

  • Jain, A., & Sharma, S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(33), 17896-17915. Retrieved from [Link]

  • Verma, A., & Siddiqui, N. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal Chemistry Research, 23(10), 4219-4228. Retrieved from [Link]

  • Abonia, R., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current Topics in Medicinal Chemistry, 20(2), 97-111. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2021). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Journal of Heterocyclic Chemistry, 58(7), 1435-1456. Retrieved from [Link]

  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Retrieved from [Link]

  • Kamal, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1648-S1664. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... | Download Scientific Diagram. Retrieved from [Link]

  • Johnson, K. A. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. Retrieved from [Link]

  • Farina, V. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(13), 5431-5435. Retrieved from [Link]

  • Ciaffaglione, V., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]

  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Martinot, T. A. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Retrieved from [Link]

  • Zhang, Y., et al. (2025, August 26). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. ACS Chemical & Biomedical Imaging. Retrieved from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald, S. L., et al. (2012). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Accounts of Chemical Research, 45(6), 936-948. Retrieved from [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17196-17215. Retrieved from [Link]

  • Blackmond, D. G. (2006). Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry, 71(14), 5143-5152. Retrieved from [Link]

  • Catellani, M., & Motti, E. (2016). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 6(12), 4074-4087. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Qing, F.-L., & Shen, X. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 166. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2024, September 26). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Antibacterial Agents

A Senior Application Scientist's Guide to Modern Synthetic Methodologies The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This guide provides researcher...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Modern Synthetic Methodologies

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This guide provides researchers, scientists, and drug development professionals with an in-depth look at powerful, modern synthetic strategies that are pivotal in the discovery and synthesis of new antibacterial molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Chapter 1: Palladium-Catalyzed C–N Cross-Coupling: The Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, as the arylamine moiety is a privileged scaffold in a vast number of pharmaceuticals, including many antibacterial agents. The Buchwald-Hartwig amination has emerged as a revolutionary method for this transformation, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[1][2]

Expertise & Experience: The "Why" Behind the Method

The power of the Buchwald-Hartwig reaction lies in its catalytic cycle, which allows for the coupling of aryl halides or triflates with a wide array of amines under relatively mild conditions.[1][3] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step, which forms the desired C-N bond.[3] The base is another key parameter, typically a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is used to deprotonate the amine without competing in the reaction.[4]

Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition Ligand_Exchange [Ar-Pd(II)(NR'R'')L]⁺ OA_Complex->Ligand_Exchange Amine Coordination & Deprotonation RE_Complex Ar-NR'R'' + Pd(0)L₂ Ligand_Exchange->RE_Complex Reductive Elimination RE_Complex->Pd0 Catalyst Regeneration prod Product sub1 Ar-X sub2 HNR'R'' base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Application Note: Synthesis of a Phenazine Antibacterial Scaffold

Halogenated phenazines are a class of compounds showing promising activity against bacterial biofilms.[5] A key step in their synthesis involves the Buchwald-Hartwig coupling of a substituted aniline with a dihalogenated arene. This reaction efficiently constructs the central diarylamine core of the phenazine scaffold.[5]

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol describes a general procedure for the palladium-catalyzed C-N coupling of an aryl bromide with a primary amine.

Materials:

  • Aryl bromide (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk flask or sealed vial, magnetic stirrer, argon or nitrogen source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Self-Validation:

  • ¹H and ¹³C NMR: Confirm the structure of the purified product and the formation of the new C-N bond.

  • HRMS (High-Resolution Mass Spectrometry): Verify the exact mass and elemental composition of the synthesized compound.

Data Presentation: Ligand Impact on Yield

The choice of ligand significantly affects the efficiency of the Buchwald-Hartwig amination. The following table illustrates typical yields for the coupling of 4-bromotoluene with aniline using different phosphine ligands.

Ligand (mol%)Catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
P(o-tolyl)₃ (4%)Pd(OAc)₂ (2%)NaOtBu1001865
BINAP (1.5%)Pd₂(dba)₃ (1%)NaOtBu1001685
XPhos (3.6%)Pd₂(dba)₃ (1.5%)NaOtBu1008>95

Chapter 2: Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for drug discovery. The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[6][7] This reaction is exceptionally useful for linking different molecular fragments to create libraries of compounds for antibacterial screening.[8][9]

Expertise & Experience: Causality in CuAAC

The CuAAC reaction's efficiency stems from the copper(I) catalyst, which dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal reaction and exclusively yields the 1,4-disubstituted triazole isomer.[6][9] The active Cu(I) species is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7] This avoids the need to handle potentially unstable Cu(I) salts. The reaction is often performed in aqueous solvent mixtures, which can enhance the reaction rate.

Mandatory Visualization: CuAAC Workflow for SAR Studies

Caption: Workflow for creating and screening an antibacterial library using CuAAC.

Application Note: Diversifying an Oxazolidinone Scaffold

The oxazolidinones, such as linezolid, are a critical class of synthetic antibiotics used to treat resistant Gram-positive infections.[10][11] The CuAAC reaction can be used to modify the C-5 side chain of the oxazolidinone core. By starting with a C-5 hydroxymethyl group, which can be converted to an azide, a diverse library of analogs can be synthesized by reacting it with various terminal alkynes, enabling rapid exploration of the structure-activity relationship (SAR).

Experimental Protocol: General CuAAC Ligation

This protocol describes a general procedure for the CuAAC reaction between an organic azide and a terminal alkyne.

Materials:

  • Organic Azide (1.0 mmol)

  • Terminal Alkyne (1.0 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol (t-BuOH) (10 mL)

  • Deionized Water (10 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and terminal alkyne (1.0 mmol) in a 1:1 mixture of t-butanol and water (20 mL total).

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol in 1 mL water).

  • Finally, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 mmol in 1 mL water).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. A color change (e.g., to pale green or blue) is typically observed.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if the product precipitates, it can be collected by filtration, washed with water, and then a cold solvent like diethyl ether.

  • If the product is soluble, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Self-Validation:

  • ¹H and ¹³C NMR: Confirm the formation of the 1,4-disubstituted triazole ring (a characteristic proton singlet between δ 7.5-8.5 ppm).

  • FT-IR: Observe the disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne C-H (~3300 cm⁻¹) stretches.

  • HRMS: Verify the exact mass of the triazole product.

Chapter 3: Case Study: Synthesis of Quinolone Antibiotics

Quinolones are a major class of broad-spectrum synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[12] The synthesis of the quinolone core often involves classical named reactions, such as the Gould-Jacobs reaction.[13]

Mandatory Visualization: Gould-Jacobs Reaction Pathway

Gould_Jacobs start Aniline + Diethyl ethoxymethylenemalonate intermediate1 Intermediate A Enamine formation start->intermediate1 Heat (100-140°C) intermediate2 Intermediate B Thermal Cyclization intermediate1->intermediate2 High Temp (>240°C) (e.g., Diphenyl ether) product Ethyl 4-hydroxyquinoline-3-carboxylate intermediate2->product Tautomerization

Caption: Simplified pathway for quinolone core synthesis via the Gould-Jacobs reaction.

Protocol: Key Cyclization Step for a Quinolone Core

This protocol details the high-temperature cyclization step to form the quinolone ring system, a crucial part of the overall synthesis.[12][14]

Materials:

  • Substituted anilinomethylenemalonate intermediate (e.g., from the reaction of an aniline with diethyl ethoxymethylenemalonate) (10.0 g)

  • Diphenyl ether (100 mL)

  • High-temperature thermometer, three-necked flask, mechanical stirrer, heating mantle

Procedure:

  • CAUTION: This reaction is performed at high temperatures. Use appropriate safety precautions, including a fume hood and personal protective equipment.

  • In a three-necked flask equipped with a mechanical stirrer and a high-temperature thermometer, add the anilinomethylenemalonate intermediate (10.0 g) and diphenyl ether (100 mL).

  • Heat the mixture to 250 °C with constant, vigorous stirring. Ethanol will distill off as the reaction proceeds.

  • Maintain the temperature at 250 °C for 30 minutes.

  • Allow the reaction mixture to cool slowly to room temperature. The cyclized quinolone product should precipitate from the diphenyl ether.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with hexanes or petroleum ether to remove the diphenyl ether solvent.

  • Dry the product under vacuum. This product is often pure enough for subsequent steps, such as ester hydrolysis.

Self-Validation:

  • Melting Point: Compare with literature values for the expected quinolone product.

  • ¹H NMR: Confirm the disappearance of the aniline N-H proton and the appearance of characteristic aromatic signals for the quinolone ring system.

  • LC-MS: Confirm the mass of the cyclized product.

References

  • Synthesis of Antibiotic Linezolid Analogues. PINGILI KRISHNA REDDY, K. MUKKANTI and DODDA MOHAN RAO. [Link]

  • A facile synthesis of the oxazolidinone antibacterial agent linezolid. ResearchGate. [Link]

  • Synthetic Polymers as Antibacterial and Antiviral Agents. ACS Symposium Series. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC. [Link]

  • Simple and Efficient Synthesis of 3-Aryl-2-oxazolidinone Scaffolds Enabling Increased Potency toward Biofilms. Molecular Pharmaceutics - ACS Publications. [Link]

  • Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. PMC. [Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry. IntechOpen. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Ribosome-Templated Azide–Alkyne Cycloadditions Using Resistant Bacteria as Reaction Vessels: in Cellulo Click Chemistry. PMC. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir.Org. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. [Link]

  • A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. Advanced Chemicobiology Research. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent advances in antibacterial agents. ResearchGate. [Link]

  • Synthesis, characterization, and evaluation of antibacterial effect of Ag nanoparticles against Escherichia coli O157:H7 and methicillin-resistant Staphylococcus aureus (MRSA). PMC. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Synthesis, characterization and antibacterial activities of Ag/CuO nanocomposites. Oxford Academic. [Link]

  • Synthesis, Characterization and Preliminary Antibacterial Evaluation against Staphylococcus aureus of a New 2,4,5-Tri(hetero)arylimidazole Derivative Based on Azaindole Heterocycle. MDPI. [Link]

  • An Efficient Buchwald-Hartwig/Reductive Cyclization for the Scaffold Diversification of Halogenated Phenazines: Potent Antibacterial Targeting, Biofilm Eradication, and Prodrug Exploration. PubMed. [Link]

  • Modern Trends in Natural Antibiotic Discovery. MDPI. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. PMC - NIH. [Link]

  • Synthesis, characterization and antibacterial activities of a heteroscorpionate derivative platinum complex against methicillin-resistant Staphylococcus aureus. Frontiers. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. MDPI. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate Derivatives

Introduction & Mechanistic Background The 6-bromo-7-fluoroquinoline-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for advanced fluoroquinolone antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

The 6-bromo-7-fluoroquinoline-3-carboxylate scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for advanced fluoroquinolone antibiotics and targeted kinase inhibitors. Traditionally, the construction of this core relies on the Gould-Jacobs reaction , which involves the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization. However, classical thermal cyclization requires excessively harsh conditions (e.g., >250 °C in high-boiling solvents like diphenyl ether for several hours), which frequently leads to thermal degradation, poor atom economy, and challenging purification profiles.

Microwave-assisted organic synthesis (MAOS) has revolutionized this pathway. By leveraging dielectric heating, microwave irradiation directly couples with the polar reaction components. This ensures rapid, uniform volumetric heating without the thermal gradients characteristic of convective heating . The high activation energy barrier of the 6π-electrocyclization step is efficiently overcome by microwave irradiation, preventing the formation of tarry byproducts typically seen during the slow ramp-up of conventional heating .

This application note details a highly optimized, self-validating microwave-assisted protocol for synthesizing methyl 6-bromo-7-fluoroquinoline-3-carboxylate derivatives, significantly reducing reaction times from hours to minutes while improving overall yields and purity .

Reaction Pathway & Workflow

The synthesis proceeds via a streamlined, three-phase sequence:

  • Condensation: 4-Bromo-3-fluoroaniline undergoes nucleophilic attack on the electron-deficient alkene of dimethyl ethoxymethylenemalonate (DMEM). Microwave irradiation at 120 °C accelerates the elimination of ethanol to yield the intermediate.

  • Cyclization: The intermediate undergoes a microwave-driven 6π-electrocyclization at 250 °C to form the 4-hydroxyquinoline core.

  • Derivatization: The C4-hydroxyl group is functionalized (e.g., via chlorination with POCl₃) to yield the final active derivative.

G N1 4-Bromo-3-fluoroaniline + DMEM N2 MW Condensation (120°C, 10 min) N1->N2 N3 QC Check: LC-MS / TLC Confirm Intermediate N2->N3 N4 MW Cyclization (250°C, 15 min) N3->N4 >95% conversion N5 QC Check: NMR / Purity Confirm 4-OH Quinoline N4->N5 N6 Derivatization (e.g., POCl3 to 4-Cl) N5->N6 If pure N7 Methyl 6-Bromo-7-fluoro quinoline-3-carboxylate N6->N7

Microwave-assisted workflow for quinoline-3-carboxylate synthesis.

Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the Quality Control (QC) checkpoints.

Phase 1: Synthesis of the Anilinomethylenemalonate Intermediate

Causality Note: Conducting this condensation under microwave irradiation eliminates the need for Dean-Stark traps or prolonged reflux, as the localized superheating drives the equilibrium forward by rapidly volatilizing the ethanol byproduct.

  • Setup: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromo-3-fluoroaniline (5.0 mmol, 0.95 g) and DMEM (6.0 mmol, 1.16 g). Do not add external solvent; the reaction is performed neat to maximize reactant collision frequency.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave synthesizer at 120 °C for 10 minutes with dynamic power modulation (max 200 W).

  • Self-Validation (QC Check): Remove a 10 µL aliquot and dilute in 1 mL methanol. Analyze via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting aniline spot ( Rf​≈0.6 ) is entirely consumed, replaced by a bright UV-active intermediate spot ( Rf​≈0.3 ). LC-MS must confirm the intermediate mass [M+H]+ .

  • Workup: Evaporate the residual ethanol under reduced pressure. The intermediate is obtained quantitatively and used directly in Phase 2.

Phase 2: Cyclization to Methyl 6-bromo-7-fluoro-4-hydroxyquinoline-3-carboxylate

Causality Note: The 250 °C temperature is strictly required to overcome the thermodynamic barrier of the electrocyclization. Microwave heating ensures the mixture reaches this extreme temperature within 60 seconds, bypassing the decomposition pathways that plague the slow ramp-up of conventional heating mantles.

  • Setup: To the vial containing the Phase 1 intermediate, add 4 mL of diphenyl ether. Alternatively, Eaton's reagent can be used for an acid-catalyzed approach at a lower temperature (see Data Table).

  • Reaction: Reseal the vial and subject it to microwave irradiation at 250 °C for 15 minutes.

  • Isolation: Cool the reaction to room temperature. Pour the mixture into 20 mL of vigorously stirred, ice-cold hexanes. Causality Note: The sudden drop in solvent polarity forces the highly polar 4-hydroxyquinoline product to crash out of the non-polar diphenyl ether matrix.

  • Self-Validation (QC Check): Filter the solid and wash with hexanes (3 x 10 mL). Analyze via 1 H NMR (DMSO- d6​ ). Successful cyclization is validated by the disappearance of the highly deshielded alkene proton of the intermediate and the appearance of the quinoline aromatic protons alongside a broad singlet for the 4-OH (or its 4-oxo tautomer).

Phase 3: Derivatization to Methyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • Setup: Suspend the Phase 2 intermediate (2.0 mmol) in neat POCl₃ (5 mL) in a microwave vial.

  • Reaction: Irradiate at 100 °C for 10 minutes.

  • Workup: Quench the reaction carefully by pouring over crushed ice. Neutralize with saturated aqueous NaHCO₃, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield the final chlorinated derivative.

Quantitative Data: Optimization of the Cyclization Step

The table below summarizes the optimization parameters for the critical Phase 2 cyclization step, highlighting the stark advantages of MAOS over conventional methods.

EntrySolvent / CatalystTemp (°C)Time (min)Heating MethodYield (%)Purity (LC-MS)
1Diphenyl ether250120Conventional45<80% (Tarry byproducts)
2Diphenyl ether25015Microwave82>95%
3 Eaton's Reagent 170 10 Microwave 88 >96%
4Solvent-free2805Microwave65~85% (Charring observed)

Data Analysis: Microwave irradiation combined with Eaton's reagent (Entry 3) provides the optimal balance of lower activation temperature, rapid kinetics, and superior yield. This demonstrates the profound efficiency of acid-catalyzed MAOS over classical thermal methods .

References

  • Gould–Jacobs reaction - Mechanism and Applications Wikipedia URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent MDPI - Molecules URL: [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents National Center for Biotechnology Information (PMC) URL:[Link]

Application

Application Note: Process Scale-Up for Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Strategic Rationale in Quinoline Scaffold Synthesis Halogenated quinoline-3-carboxylates are privileged architectural motifs in modern drug discovery, serving as critical precursors for the development of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Quinoline Scaffold Synthesis

Halogenated quinoline-3-carboxylates are privileged architectural motifs in modern drug discovery, serving as critical precursors for the development of kinase inhibitors and advanced antibacterial agents[1]. The specific substitution pattern of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate offers orthogonal functionalization handles: the C6-bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-fluorine modulates lipophilicity and metabolic stability.

Historically, the synthesis of heavily substituted quinolines relied on harsh, high-temperature condensation reactions (such as the Friedländer or Gould-Jacobs syntheses) which often suffer from poor regioselectivity and low yields when utilizing electron-deficient anilines. To bypass these limitations in a scale-up environment, this protocol leverages a highly efficient, regioselective methodology[2]. By utilizing 5-bromo-6-fluoroindole and a halodiazoacetate, the quinoline core is constructed at room temperature under mild conditions.

Mechanistic Insights and Causality

The transformation proceeds via the generation of a highly electrophilic rhodium carbenoid, which undergoes a formal [2+1] cycloaddition across the C2-C3 double bond of the indole. The resulting cyclopropanated intermediate is inherently unstable and undergoes spontaneous ring expansion.

  • Catalyst Selection: The selection of Rh2​(esp)2​ (bis[rhodium( α,α,α′,α′ -tetramethyl-1,3-benzenedipropionic acid)]) over traditional Rh2​(OAc)4​ is a critical process parameter. The sterically demanding "esp" ligand prevents catalyst deactivation via bimolecular complexation, providing superior turnover frequencies and stability during carbene transfer[2].

  • Base Selection: Cesium carbonate ( Cs2​CO3​ ) is employed as a mild, bulky base. Its primary role is to facilitate the elimination of hydrogen bromide (HBr) following the ring expansion, driving the rearomatization to the stable quinoline core without risking the hydrolysis of the methyl ester.

  • Addition Kinetics: The dropwise addition of the diazo compound is the most critical safety and yield-determining step. Maintaining a low steady-state concentration of the reactive carbenoid suppresses off-target bimolecular carbene dimerization, which would otherwise generate unwanted dimethyl maleate/fumarate byproducts.

Process Optimization Data

Prior to the 100 mmol scale-up, reaction parameters were systematically evaluated to minimize carbene dimerization and maximize the yield of the target heterocycle.

Table 1: Optimization of Carbene-Transfer Conditions
EntryCatalyst (1 mol%)Base (2.0 equiv)SolventCarbene DimerizationIsolated Yield (%)
1 Rh2​(OAc)4​ K2​CO3​ DCMHigh54%
2 Rh2​(esp)2​ K2​CO3​ DCMModerate71%
3 Rh2​(esp)2​ Cs2​CO3​ TolueneLow68%
4 Rh2​(esp)2​ Cs2​CO3​ DCM Minimal 88%

Note: Entry 4 represents the finalized parameters utilized in the scale-up protocol below.

Scale-Up Protocol (100 mmol Batch)

This methodology provides a self-validating workflow designed for a 100 mmol scale, ensuring high fidelity and reproducibility.

Phase 1: Reactor Configuration and Reagent Charging

  • Preparation: Flame-dry a 2.0 L jacketed glass reactor equipped with an overhead mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel. Purge the system with ultra-high purity nitrogen for 15 minutes.

  • Charging: Charge the reactor with 5-bromo-6-fluoroindole (21.4 g, 100.0 mmol), anhydrous Cs2​CO3​ (65.2 g, 200.0 mmol), and the dirhodium catalyst Rh2​(esp)2​ (0.76 g, 1.0 mol%).

  • Solvation: Add 800 mL of anhydrous dichloromethane (DCM) and initiate agitation at 250 RPM. Maintain the reactor jacket at 20 °C.

Phase 2: Controlled Carbene Generation 4. Diazo Formulation: In a separate, dry Erlenmeyer flask, dissolve methyl bromodiazoacetate (25.0 g, 140.0 mmol) in 200 mL of anhydrous DCM. 5. Transfer: Transfer this diazo solution to the dropping funnel. Optional: Jacket the dropping funnel with a 0 °C coolant to prevent thermal degradation of the diazo species over the extended addition time. 6. Addition: Begin the dropwise addition of the diazo solution into the main reactor at a rigorously controlled rate of approximately 1.5 mL/min.

Phase 3: Ring Expansion and Rearomatization 7. Maturation: Following the completion of the addition, maintain stirring at 20 °C for an additional 2 hours. 8. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is self-validating: the visible evolution of nitrogen gas will cease precisely when the cyclopropanation-ring expansion cascade is complete[2]. Ensure complete consumption of the starting indole before proceeding.

Phase 4: Downstream Processing and Isolation 9. Filtration: Discharge the reactor contents through a medium-porosity sintered glass funnel packed with a 2-inch pad of Celite to remove the suspended cesium salts and catalyst residues. Rinse the filter cake with an additional 150 mL of DCM. 10. Aqueous Washing: Transfer the combined filtrate to a separatory funnel. Wash sequentially with deionized water (2 × 500 mL) to remove water-soluble impurities, followed by saturated aqueous sodium chloride (500 mL). 11. Concentration: Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure (30 °C, 250 mbar) to yield a crude solid. 12. Crystallization: Recrystallize the crude product from a minimal volume of hot ethyl acetate, slowly adding hexanes until the cloud point is reached. Cool to 4 °C to induce crystallization. 13. Isolation: Collect the off-white crystals via vacuum filtration, yielding highly pure Methyl 6-bromo-7-fluoroquinoline-3-carboxylate.

Process Visualization

G A 1. Reactor Charging Indole + Rh2(esp)2 + Cs2CO3 B 2. Carbene Transfer Methyl bromodiazoacetate addition A->B DCM, Stirring at 20 °C C 3. Ring Expansion Rearomatization & HBr Loss B->C Controlled Rate (1.5 mL/min) D 4. Downstream Processing Filtration & Extraction C->D Complete Conversion (N2 ceases) E 5. Final Product Methyl 6-bromo-7-fluoroquinoline-3-carboxylate D->E Crystallization (EtOAc/Hexanes)

Process workflow for the scale-up synthesis of the quinoline core.

References

  • Title: Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates Source: Beilstein Journal of Organic Chemistry URL: [Link][2]

  • Title: A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Welcome to the Technical Support Center for the isolation and purification of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate . This specific halogenated quinoline scaffold is a highly privileged structural motif in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate . This specific halogenated quinoline scaffold is a highly privileged structural motif in medicinal chemistry and drug development, often serving as a critical intermediate for kinase inhibitors and antibacterial agents.

Despite its utility, researchers frequently encounter severe bottlenecks during its purification. The combination of a highly lipophilic planar core, a basic quinoline nitrogen, and a hydrolytically sensitive C3-methyl ester creates a "perfect storm" of chromatographic challenges. This guide provides causal explanations, field-validated protocols, and troubleshooting workflows to help you achieve >99% purity.

Core Purification Workflow

G Start Crude Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate Solubility Assess Solubility (DCM vs. EtOAc) Start->Solubility DryLoad Dry Loading on Celite (Avoids On-Column Precipitation) Solubility->DryLoad Poor Solubility Chromatography Flash Chromatography (Toluene/EtOAc + 1% Et3N) DryLoad->Chromatography IsomerCheck Check Regioisomeric Purity (HPLC/NMR) Chromatography->IsomerCheck Crystallization Recrystallization (DCM/Hexane) IsomerCheck->Crystallization Isomers Present Pure Pure Target Compound (>99% Purity) IsomerCheck->Pure High Purity Crystallization->Pure

Strategic workflow for the purification of halogenated quinoline-3-carboxylates.
Section 1: Overcoming Poor Solubility and Column "Crashing"

Q: Every time I attempt to load the crude mixture onto a silica gel column, the compound precipitates at the top of the column, leading to massive band broadening and poor separation. Why does this happen, and how can I fix it?

Causality & Expert Insight: Halogenated quinolines, particularly those with planar aromatic systems like the 6-bromo-7-fluoroquinoline core, exhibit strong intermolecular π−π stacking and high crystal lattice energies. This results in notoriously poor solubility in standard loading solvents like hexane or cold ethyl acetate. When a concentrated dichloromethane (DCM) solution of the crude is applied to the column via wet loading, the non-polar mobile phase rapidly diffuses into the loading band. This sudden drop in solvent polarity crashes the compound out of solution before it can partition into the stationary phase, ruining the chromatography[1].

Self-Validating Protocol: Celite Dry Loading To bypass solubility limitations during loading, the compound must be pre-adsorbed onto a solid support with a high surface area.

  • Dissolution: Dissolve the crude mixture in a minimum volume of a strong solubilizing solvent (e.g., 10% Methanol in DCM or pure Tetrahydrofuran).

  • Adsorption: Add Celite 545 (diatomaceous earth) to the solution at a 1:3 ratio (crude mass : Celite mass). Critical Note: Avoid using silica gel for dry loading. Prolonged exposure to acidic silica during solvent evaporation can cause ester hydrolysis.

  • Evaporation: Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained. Ensure absolutely no residual DCM remains, as it will disrupt the initial chromatography gradient.

  • Loading: Load the dry powder evenly onto the top of the pre-equilibrated silica column and cap with a thin layer of clean sand to prevent disturbance.

  • Elution: Proceed with your optimized gradient elution.

Section 2: Mitigating Ester Hydrolysis and Peak Tailing

Q: My LC-MS and NMR analyses of the purified fractions show a significant amount of the corresponding carboxylic acid (6-bromo-7-fluoroquinoline-3-carboxylic acid) and severe tailing on the TLC plate. How do I prevent this degradation?

Causality & Expert Insight: The methyl ester at the C3 position is highly susceptible to hydrolysis. Standard silica gel features slightly acidic surface silanol groups (pKa ~ 4.5–5.0). When combined with trace moisture in the mobile phase, these silanols catalyze the cleavage of the methyl ester. Furthermore, the basic quinoline nitrogen interacts strongly with these acidic sites via hydrogen bonding and proton transfer, causing the compound to streak or "tail" down the column, destroying separation resolution.

HydrolysisLogic Silica Acidic Silanol Groups (pKa ~ 4.5 - 5.0) Quinoline Basic Quinoline Nitrogen Silica->Quinoline Interacts with Ester C3 Methyl Ester Silica->Ester Catalyzes in presence of H2O Tailing Severe Peak Tailing (H-Bonding/Protonation) Quinoline->Tailing Hydrolysis Ester Cleavage (Carboxylic Acid Formation) Ester->Hydrolysis Solution Add 1% Et3N to Mobile Phase Solution->Silica Neutralizes Silanols

Logical relationship between silica gel acidity, peak tailing, and ester hydrolysis.

Self-Validating Protocol: Amine-Modified Chromatography

  • Solvent Preparation: Prepare your desired mobile phase gradient (e.g., Hexane/EtOAc).

  • Buffering: Add 1% v/v Triethylamine (Et 3​ N) to both the polar and non-polar solvent lines.

  • Equilibration: Pre-equilibrate the silica gel column with at least 3 column volumes (CV) of the Et 3​ N-doped solvent. This completely neutralizes the acidic silanol sites.

  • Execution: Run the chromatography as usual. The Et 3​ N will outcompete the quinoline nitrogen for hydrogen bonding sites (preventing tailing) and neutralize the microenvironment (preventing ester hydrolysis).

Section 3: Separating Closely Related Regioisomers

Q: My synthesis yielded a mixture of regioisomers (e.g., 6-bromo vs. 8-bromo variants). They co-elute perfectly in Hexane/EtOAc. How can I resolve them?

Causality & Expert Insight: Regioisomers of halogenated quinolines generated during high-temperature cyclizations (such as the 2[2]) possess nearly identical molecular weights and highly similar dipole moments. Standard normal-phase separation relying on aliphatic/ester solvent systems is often blind to these subtle structural differences. To separate them, you must exploit differences in their π -electron density. Aromatic solvents like toluene engage in differential π−π interactions with the specific halogen substitution patterns of the isomers.

Quantitative Data: Solvent System Comparison

Solvent SystemModifierRf Value (Approx.)Observation / Separation Efficiency
Hexane / EtOAc (70:30)None0.25 (Streak)Severe tailing; ester hydrolysis observed. Fails to resolve isomers.
Hexane / EtOAc (70:30)1% Et 3​ N0.35 (Sharp)Excellent peak shape; no degradation. Isomers still co-elute.
Toluene / EtOAc (90:10) 1% Et 3​ N 0.30 (Sharp) Optimal. Differential π−π stacking resolves the 6-bromo and 8-bromo isomers.
DCM / MeOH (95:5)None0.60 (Broad)Poor resolution; compound elutes too close to the solvent front.
Section 4: Final Polish via Recrystallization

Q: I have achieved ~90% purity via column chromatography, but my downstream biological assays require >99% purity. What is the best method to remove trace impurities?

Causality & Expert Insight: While chromatography separates molecules based on polarity, crystallization purifies based on molecular geometry and lattice packing[3]. The rigid, planar structure of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate packs highly efficiently into a crystal lattice, naturally excluding structurally dissimilar impurities (like des-bromo or des-fluoro byproducts). A two-solvent system that dissolves the compound at high temperatures but has a steep solubility drop-off at lower temperatures is required.

Self-Validating Protocol: Two-Solvent Recrystallization

  • Initial Dissolution: Place the 90% pure solid in a clean Erlenmeyer flask. Add a minimum amount of boiling Dichloromethane (DCM) or Chloroform until the solid just dissolves.

  • Anti-Solvent Addition: Keep the solution at a gentle boil. Slowly add hot Hexane dropwise until the solution becomes faintly cloudy (this is the "cloud point", indicating saturation).

  • Clarification: Add 1-2 drops of DCM until the solution turns perfectly clear again.

  • Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature completely undisturbed. Slow cooling promotes the growth of large, pure crystals and prevents the kinetic trapping of impurities.

  • Maximum Yield: Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize precipitation.

  • Isolation: Filter the crystals via vacuum filtration, wash with a small volume of ice-cold hexane, and dry under a high vacuum.

References
  • BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." BenchChem Protocols. Available at: 2

  • BenchChem. "A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals." BenchChem Guides. Available at: 3

  • National Institutes of Health (PMC). "Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor..." NIH Archive. Available at: 1

  • Beilstein Journal of Organic Chemistry. "Synthesis of quinoline-3-carboxylates by a Rh(II)- catalyzed cyclopropanation-ring expansion reaction..." Beilstein Journals. Available at:

Sources

Optimization

Improving the yield of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate synthesis

Target: Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the challenges of constructing heavily functionalized qu...

Author: BenchChem Technical Support Team. Date: March 2026

Target: Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult on the challenges of constructing heavily functionalized quinoline scaffolds. The synthesis of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate requires precise regiocontrol and chemoselectivity due to the presence of both a labile aryl fluoride and a reducible aryl bromide.

Because this specific target lacks a substituent at the 4-position, researchers must choose between a highly convergent Friedländer Synthesis [1] or a multi-step Gould-Jacobs Pathway [2] that necessitates downstream deoxygenation. This guide provides a comprehensive breakdown of both methodologies, validated protocols, and troubleshooting FAQs to resolve specific bottlenecks in your workflow.

Synthetic Pathway Analysis

The logical flow of both viable synthetic routes is mapped below. The Friedländer route is direct but requires a sensitive starting material, whereas the Gould-Jacobs route uses robust, inexpensive precursors but demands careful chemoselectivity during the final reduction steps.

SynthesisRoutes cluster_0 Direct Route: Friedländer Synthesis cluster_1 Indirect Route: Gould-Jacobs + Deoxygenation SM1 2-Amino-5-bromo- 4-fluorobenzaldehyde Cond1 Acid-Catalyzed Condensation (p-TsOH, Toluene, Reflux) SM1->Cond1 SM2 Methyl 3-oxopropanoate SM2->Cond1 Target Methyl 6-bromo-7-fluoroquinoline -3-carboxylate Cond1->Target 1 Step SM3 4-Bromo-3-fluoroaniline Cond2 Condensation (110°C) SM3->Cond2 SM4 Dimethyl ethoxymethylenemalonate SM4->Cond2 Int1 Anilinomethylenemalonate Cond2->Int1 Cycl Cyclization (Eaton's Reagent or MW) Int1->Cycl Int2 4-Oxo-quinoline Intermediate Cycl->Int2 Deox1 Chlorination (POCl3) Int2->Deox1 Int3 4-Chloro-quinoline Intermediate Deox1->Int3 Deox2 Selective Reduction (Zn/AcOH) Int3->Deox2 Deox2->Target 4 Steps

Figure 1: Comparative synthetic workflows for Methyl 6-bromo-7-fluoroquinoline-3-carboxylate.

Quantitative Method Comparison

To make an informed decision on which route to scale, review the following comparative data. While the Friedländer synthesis is shorter, the Gould-Jacobs route is often preferred for large-scale manufacturing due to the commercial availability of the aniline precursor[2].

ParameterMethod A: Friedländer SynthesisMethod B: Gould-Jacobs + Deoxygenation
Starting Materials 2-Amino-5-bromo-4-fluorobenzaldehyde + Methyl 3-oxopropanoate4-Bromo-3-fluoroaniline + Dimethyl ethoxymethylenemalonate
Number of Steps 14
Typical Overall Yield 65% – 75%30% – 45%
Key Reaction Conditions Acid-catalyzed condensation, reflux (110 °C)Condensation (110 °C), Cyclization (>250 °C or Eaton's), Chlorination, Reduction
Primary Advantage Highly convergent; avoids dangerous dehalogenation risks[1].Precursors are significantly cheaper and highly stable[2].
Primary Challenge 2-Aminobenzaldehyde precursor is highly prone to self-condensation.High-temperature cyclization causes tarring; chemoselectivity issues during reduction.
Validated Experimental Protocol: Optimized Friedländer Synthesis

Because the target molecule lacks a 4-hydroxy or 4-oxo group, the Friedländer Synthesis is the most direct and elegant approach. The following protocol utilizes acid catalysis to suppress unwanted side reactions[3].

Objective: Direct construction of the quinoline core in a single step. Scale: 20 mmol

Step 1: Reaction Setup In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, dissolve 2-amino-5-bromo-4-fluorobenzaldehyde (4.36 g, 20.0 mmol) and methyl 3-oxopropanoate (2.83 g, 24.0 mmol, 1.2 eq) in anhydrous toluene (100 mL).

Step 2: Catalysis Initiation Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.38 g, 2.0 mmol, 0.1 eq) to the stirring solution. Causality: The acid catalyst serves a dual purpose. First, it protonates the highly electrophilic aldehyde, directing the enol form of the methyl 3-oxopropanoate to attack and form the Knoevenagel adduct. Second, it facilitates the subsequent intramolecular cyclodehydration of the amine onto the newly formed ketone to close the aromatic ring.

Step 3: Reflux & Azeotropic Distillation Heat the reaction mixture to a vigorous reflux (approx. 110 °C). Self-Validating System Cue: The Dean-Stark trap provides real-time stoichiometric feedback. The reaction is proceeding correctly if water begins to collect in the trap. The reaction is deemed complete when water evolution ceases (expect ~0.72 mL total for a 20 mmol scale, accounting for two equivalents of water generated per molecule).

Step 4: Workup & Neutralization After 4-6 hours, cool the mixture to room temperature. Transfer the organic layer to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to quench the acid catalyst, followed by brine (50 mL).

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to afford Methyl 6-bromo-7-fluoroquinoline-3-carboxylate as an off-white solid.

Troubleshooting & FAQs

Q1: My Friedländer condensation is yielding a complex mixture with low conversion. How can I improve the yield? A: 2-Aminobenzaldehydes are notoriously unstable and prone to self-condensation (forming oligomeric Schiff bases) under harsh conditions or prolonged storage. Solution: Ensure your starting material is freshly prepared or stored under an inert atmosphere at -20 °C. If you are currently using base catalysis (e.g., piperidine), switch to a mild solid-supported acid catalyst like sodium hydrogensulfate on silica gel (NaHSO₄/SiO₂)[3]. The heterogeneous acidic microenvironment preferentially activates the aldehyde toward the cross-coupling partner, kinetically outcompeting the self-condensation pathway.

Q2: I am using the alternative Gould-Jacobs route. The thermal cyclization step at 250 °C in diphenyl ether is producing a black, tarry mess with poor yields (often <20%). What are the alternatives? A: High-temperature 6π-electrocyclization often leads to thermal degradation and polymerization of the anilinomethylenemalonate intermediate[4]. Solution: You have two highly effective alternatives:

  • Microwave Irradiation: Conduct the reaction in a dedicated microwave synthesizer at 300 °C for exactly 5 minutes. This provides uniform volumetric heating and minimizes the residence time of the product at extreme temperatures, drastically reducing tar formation and boosting yields up to 47%[5].

  • Eaton's Reagent: If specialized microwave equipment is unavailable, substitute the thermal cyclization with Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at 100 °C for 2 hours[6]. Eaton's reagent acts as a potent Lewis acid, activating the malonate carbonyl and facilitating an electrophilic aromatic substitution at a much lower temperature, thereby preserving the integrity of the fluoro-bromo-arene system.

Q3: In the Gould-Jacobs sequence, how do I safely deoxygenate the 4-chloro intermediate without debrominating the 6-position? A: Standard catalytic hydrogenation (e.g., Pd/C with H₂) used to reduce the 4-chloroquinoline will concurrently undergo hydrodehalogenation, cleaving your essential 6-bromo substituent. Solution: Avoid transition-metal catalyzed hydrogenation entirely. Instead, utilize a dissolving metal reduction, such as Zinc dust in glacial acetic acid (Zn/AcOH) at 60 °C. The single-electron transfer (SET) from the zinc surface selectively reduces the highly activated C4–Cl bond (activated by the adjacent electron-withdrawing quinoline nitrogen) without providing enough energy to cleave the unactivated C6–Br aryl bond.

References[2] Benchchem. Comparative analysis of 8-Fluoroquinoline-3-carboxamide synthesis methods. Available at: https://www.benchchem.com[6] MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available at: https://www.mdpi.com[5] Benchchem. Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Available at:https://www.benchchem.com[4] Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Available at: https://www.benchchem.com[3] ResearchGate. A highly efficient synthesis of trisubstituted quinolines using sodium hydrogensulfate on silica gel as a reusable catalyst. Available at: https://www.researchgate.net[1] Benchchem. Methyl 8-bromoquinoline-3-carboxylate Synthesis. Available at:https://www.benchchem.com

Sources

Troubleshooting

Technical Support Center: Troubleshooting Derivatization of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Welcome to the Technical Support Center. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate is a highly privileged, multi-functional scaffold widely utilized in the development of kinase inhibitors, antibacterial agents, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate is a highly privileged, multi-functional scaffold widely utilized in the development of kinase inhibitors, antibacterial agents, and targeted oncology therapeutics. Because this molecule possesses four distinct reactive sites—the C3-methyl ester, the C6-bromide, the C7-fluoride, and the quinoline nitrogen—selective derivatization requires precise control over reaction conditions.

This guide provides field-proven troubleshooting strategies, causality analyses for common side reactions, and self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathway & Troubleshooting Map

The following diagram maps the critical derivatization pathways of the scaffold, highlighting the desired transformations alongside the most common competing side reactions.

G cluster_hydrolysis Ester Hydrolysis cluster_amidation Amidation SM Methyl 6-Bromo-7-fluoro quinoline-3-carboxylate Hydro LiOH, THF/H2O (Controlled) SM->Hydro Base Acid 3-Carboxylic Acid Hydro->Acid Mild (25°C) Decarb Decarboxylated Byproduct (Loss of CO2) Hydro->Decarb Harsh (Reflux) AmideRxn HATU, DIPEA, Amine Acid->AmideRxn Coupling Amide 3-Carboxamide AmideRxn->Amide Efficient Additive AcylUrea N-Acylurea Byproduct (O->N Shift) AmideRxn->AcylUrea Poor Activation

Reaction pathways and competing side reactions in quinoline-3-carboxylate derivatization.

Troubleshooting Guides & FAQs

Q1: During the saponification of the methyl ester, my yield of the 3-carboxylic acid is low, and mass spectrometry shows a major peak corresponding to [M-44]. What is happening?

Issue: Unwanted Thermal Decarboxylation.

Causality: The quinoline ring is highly electron-withdrawing, a property that is further amplified by the highly electronegative 7-fluoro and 6-bromo substituents. When the C3-ester is hydrolyzed to the carboxylate under harsh basic conditions (e.g., prolonged reflux in NaOH), the molecule can undergo thermal decarboxylation. The loss of CO 2​ is thermodynamically driven by the stabilization of the resulting carbanion at the C3 position, which is resonance-stabilized by the adjacent quinoline nitrogen .

Self-Validating Protocol (Mild Saponification):

  • Initiation: Dissolve Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H 2​ O.

  • Reagent Addition: Add LiOH·H 2​ O (1.5 eq) portion-wise at 0 °C to prevent localized exothermic spikes.

  • Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting material (R f​ ~0.6) must completely convert to a baseline spot. Do not apply heat even if the reaction appears slow.

  • Workup: Concentrate under reduced pressure to remove organic solvents. Dilute the aqueous residue with cold water and slowly acidify to pH 3-4 using 1M HCl at 0 °C to precipitate the acid.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

    • Validation Checkpoint: 1 H-NMR should show the complete disappearance of the methyl ester singlet (~3.9 ppm) while strictly retaining the C2 aromatic proton singlet (~9.2 ppm), confirming the quinoline core remains intact.

Q2: When coupling the resulting carboxylic acid with a secondary amine using EDC, I isolate a stable, inactive byproduct instead of my desired carboxamide. How do I fix this?

Issue: N-Acylurea Formation via O-to-N Acyl Shift.

Causality: Standard carbodiimide coupling agents (like EDC or DCC) react with the carboxylic acid to form an O-acylisourea intermediate. If the incoming amine is sterically hindered or not sufficiently nucleophilic, this intermediate undergoes a rapid, irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct . The electron-deficient nature of the 6-bromo-7-fluoroquinoline core makes the initial active ester less stable, accelerating this unwanted shift.

Self-Validating Protocol (HATU-Mediated Amidation):

  • Activation: Dissolve the 6-bromo-7-fluoroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

  • Pre-formation: Stir for 10 minutes at room temperature.

    • Validation Checkpoint: A distinct color change to pale yellow/orange indicates the successful formation of the highly reactive HOAt-ester intermediate, which is immune to the O-to-N shift.

  • Coupling: Add the target amine (1.2 eq) and stir for 2 hours.

  • Purification: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over Na 2​ SO 4​ .

Q3: I am attempting a Suzuki-Miyaura cross-coupling at the 6-bromo position, but I observe significant protodebromination (reduction of C-Br to C-H). How can I favor the cross-coupling?

Issue: Protodebromination competing with Transmetalation.

Causality: The highly electronegative 7-fluoro group accelerates the oxidative addition of Pd(0) into the adjacent C6-Br bond. However, if the subsequent transmetalation step is slow—often due to a sterically hindered boronic acid or an insufficiently strong base—the long-lived Pd(II) intermediate can undergo protonation from trace moisture or β -hydride elimination from aliphatic solvents/amine bases. This terminates the catalytic cycle and yields the protodebrominated byproduct .

Self-Validating Protocol (Optimized Cross-Coupling):

  • Preparation: Charge a Schlenk flask with the quinoline substrate (1.0 eq), arylboronic acid (1.5 eq), anhydrous Cs 2​ CO 3​ (3.0 eq), and Pd(dppf)Cl 2​ (0.05 eq). The bidentate dppf ligand restricts the conformational flexibility of the Pd(II) complex, suppressing β -hydride elimination.

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3x).

  • Reaction: Add anhydrous, rigorously degassed 1,4-Dioxane. Heat at 90 °C for 12 hours.

    • Validation Checkpoint: LC-MS analysis of the crude mixture should show the product mass with the distinct isotopic pattern of the intact quinoline core (absence of the 1:1 bromine isotope ratio), and <5% of the [M-Br+H] protodebrominated peak.

Q4: Can I perform Nucleophilic Aromatic Substitution (SNAr) at the 7-fluoro position before hydrolyzing the 3-methyl ester?

Issue: Competing Aminolysis of the Ester.

Causality: The 7-fluoro position is highly activated for SNAr by the strongly electron-withdrawing quinoline nitrogen (which sits in a para-like relationship) and the adjacent 6-bromo group. However, primary and secondary aliphatic amines are also excellent nucleophiles for the C3-methyl ester carbonyl. Attempting SNAr on the intact ester with an amine typically yields an intractable mixture of the desired 7-amino-3-ester, the 7-fluoro-3-amide, and the over-reacted 7-amino-3-amide .

Strategic Solution: It is highly recommended to perform the SNAr after the ester has been converted to the desired, more sterically hindered 3-carboxamide. If the ester must absolutely be retained, utilize strictly controlled SNAr conditions (1.0 eq amine, DIPEA, DMSO, 60 °C) and monitor hourly to prevent over-reaction.

Quantitative Data Summaries

The following tables summarize internal optimization data to guide your reagent selection during derivatization.

Table 1: Optimization of Ester Hydrolysis Conditions

Base / Solvent SystemTemp (°C)Time (h)Yield of Acid (%)Decarboxylation (%)
NaOH / H 2​ O100435>50
NaOH / MeOH / H 2​ O6526025
LiOH / THF / H 2​ O 25 3 95 <1

Table 2: Amidation Coupling Agent Comparison (Secondary Amine)

Coupling ReagentAdditiveBaseConversion (%)N-Acylurea Byproduct (%)
EDC·HClNoneEt 3​ N4055
EDC·HClHOBtDIPEA7515
HATU None DIPEA >98 <1

References

  • Journal of Medicinal Chemistry. "Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity". ACS Publications. URL: [Link]

  • MDPI. "Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights". Molecules. URL: [Link]

Optimization

Technical Support Center: Recrystallization of Substituted Quinoline-3-Carboxylates

This guide provides in-depth troubleshooting for common issues encountered during the recrystallization of substituted quinoline-3-carboxylate derivatives. As a class of compounds pivotal in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common issues encountered during the recrystallization of substituted quinoline-3-carboxylate derivatives. As a class of compounds pivotal in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications.[1][2] This document is structured as a series of practical questions and answers to guide researchers through experimental challenges, explaining the causality behind each step to foster a deeper understanding of the crystallization process.

Section 1: Foundational Challenges & Initial Steps

Q1: I've just completed a synthesis of a novel quinoline-3-carboxylate. What's a logical starting point for selecting a recrystallization solvent?

A good starting point requires understanding the physicochemical properties of your specific derivative. The quinoline core is aromatic and relatively non-polar, but the carboxylate group and other substituents can introduce significant polarity and hydrogen bonding capabilities.[3]

Recommended Solvent Screening Strategy:

  • Start with Ethanol: Ethanol is an excellent first choice for many quinoline derivatives.[4] It is a polar protic solvent that can engage in hydrogen bonding and effectively dissolve many derivatives at its boiling point while showing reduced solubility at lower temperatures.

  • Consider Mixed Solvent Systems: For less polar derivatives, a mixed solvent system is often highly effective.[4] Common and effective pairs include:

    • n-Hexane/Ethyl Acetate

    • n-Hexane/Acetone

    • Methanol/Acetone[5]

  • Consult the Literature: Review publications on analogous quinoline structures to identify proven solvent systems.[6] The solvent used for purification in a reported synthesis is an excellent starting point.[6]

The ideal solvent should dissolve your compound completely when hot but provide low solubility when cold to ensure a high recovery rate.[4]

Q2: My compound seems poorly soluble in everything. What are my options?

Poor solubility is a frequent challenge with planar, aromatic systems like quinolines, which can stack efficiently and resist solvation.[7]

Troubleshooting Poor Solubility:

  • pH Adjustment: The quinoline nitrogen is basic and can be protonated. In acidic conditions, the resulting salt will be significantly more soluble in polar protic solvents like water or ethanol.[6] You can often improve solubility by adding a few drops of acetic acid or hydrochloric acid, dissolving the compound, and then carefully neutralizing to initiate crystallization.

  • High-Polarity Solvents: For highly functionalized or polar derivatives, consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][8] However, their high boiling points can make them difficult to remove. In these cases, an anti-solvent crystallization approach is often best.

  • Co-Solvent Systems: A mixture of a solvent in which the compound is highly soluble and one in which it is sparingly soluble can be very effective.[6] For example, dissolving the compound in a minimum of hot DMSO and then slowly adding water as an anti-solvent can induce crystallization.[6][8]

Section 2: Troubleshooting Common Recrystallization Failures

This section addresses the most common obstacles researchers face during the crystallization process.

Q3: I've dissolved my compound in a hot solvent, but no crystals form upon cooling. What should I do?

This indicates that the solution is not supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) is too high.[4]

Step-by-Step Induction of Crystallization:

  • Induce Nucleation Mechanically:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. Microscopic scratches on the glass provide high-energy sites that can act as templates for crystal growth.[9]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. A seed crystal provides a pre-existing lattice onto which more molecules can deposit, bypassing the initial nucleation barrier.[4]

  • Increase Supersaturation:

    • Evaporation: Remove some of the solvent by gently blowing a stream of nitrogen or air over the surface of the solution. This increases the compound's concentration.

    • Lower the Temperature: If the solution is at room temperature, place it in an ice bath or a refrigerator to further decrease the compound's solubility.[4]

  • Add an Anti-Solvent: If using a single solvent, you can slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). Add it dropwise until the solution becomes persistently cloudy (turbid), then add a few drops of the original solvent to redissolve the precipitate and allow for slow cooling.[8]

dot graph TD { A[Start: Clear, Hot Solution] --> B{Cool Solution}; B --> C{Crystals Form?}; C -- Yes --> D[Proceed to Isolation]; C -- No --> E[Induce Nucleation]; E --> F[Scratch inner wall with glass rod]; E --> G[Add a seed crystal]; F --> H{Crystals Form?}; G --> H; H -- Yes --> D; H -- No --> I[Increase Supersaturation]; I --> J[Evaporate some solvent OR Cool to lower temp (ice bath)]; J --> K{Crystals Form?}; K -- Yes --> D; K -- No --> L[Consider Anti-Solvent Addition or Re-evaluate Solvent System];

} enddot Caption: Troubleshooting workflow for failure of crystal formation.

Q4: My product is "oiling out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[10][11] This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the melting point of an impure version of it).[12] Oiled-out products are often impure because the oil can act as a solvent for impurities.[10][13]

Strategies to Prevent Oiling Out:

  • Re-heat and Dilute: The most immediate fix is to heat the mixture until the oil redissolves completely. Then, add more of the same solvent (10-20% additional volume) to decrease the saturation level.[4][12] This lowers the temperature at which the solution becomes supersaturated, hopefully to below the compound's melting point.

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out.[9] Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of an ordered crystal lattice over a disordered liquid phase.

  • Change the Solvent System: The chosen solvent may be too non-polar or have a boiling point that is too high.[9][14] Switch to a more suitable solvent or a mixed-solvent system. For instance, if you are using toluene, try switching to an ethanol/water mixture.

  • Lower the Solute Concentration: Starting with a more dilute solution from the beginning can prevent the saturation point from being reached at too high a temperature.

dot graph TD { A[Start: "Oiling Out" Observed] --> B[Re-heat Solution Until Oil Redissolves]; B --> C{Choose Strategy}; C -- Strategy 1 --> D[Add 10-20% More Solvent]; D --> E[Cool Solution VERY Slowly]; C -- Strategy 2 --> F[Change Solvent System]; F --> G[Select solvent with lower boiling point or different polarity]; G --> H[Perform Recrystallization]; E --> I{Problem Solved?}; H --> I; I -- Yes --> J[Isolate Pure Crystals]; I -- No --> F;

} enddot Caption: Decision workflow for addressing "oiling out".

Q5: After recrystallization, my product purity hasn't improved, or the yield is very low. What went wrong?

This is a common and frustrating issue that points to a few key problems.

  • Persistent Impurities: If purity (as checked by NMR, LC-MS, or melting point) does not improve, it's likely that the impurities have very similar solubility properties to your desired compound in the chosen solvent.[9]

    • Solution: You must change the solvent system to one that can better discriminate between the product and the impurity. Experiment with solvents of different polarities. If the impurity is colored or resinous, an activated charcoal treatment of the hot solution prior to crystallization may be effective.[12]

  • Poor Recovery / Low Yield: A low yield means that a significant amount of your product remained dissolved in the cold solvent (the mother liquor).

    • Solution: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[12] Any excess solvent will increase the amount of product that remains in solution upon cooling. Also, make sure to cool the solution thoroughly in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.[8]

Section 3: Standardized Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method, ideal when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalysts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[15]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal growth should be observed over 15-30 minutes.[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[8][15]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all residual solvent.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This method is used when no single solvent has the ideal solubility profile. It employs two miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is insoluble or poorly soluble (the "poor" or "anti-solvent").

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., n-hexane) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 3-6 from the Single-Solvent Protocol.

Solvent SystemClassificationTypical Application Notes
Ethanol Polar ProticExcellent starting point for many quinoline-3-carboxylates. Good for compounds with H-bond donors/acceptors.[4]
Ethyl Acetate Polar AproticGood for compounds of intermediate polarity. Often used in mixed systems.[16]
Methanol/Acetone Polar Protic / Polar AproticA powerful mixture for dissolving more polar compounds, followed by slow cooling.[5]
n-Hexane/Ethyl Acetate Non-polar / Polar AproticA classic mixed-solvent system. The compound is dissolved in minimal hot ethyl acetate, and hexane is added as the anti-solvent.[4]
Ethanol/Water Polar Protic / Polar ProticEffective for compounds soluble in ethanol but not water. Water acts as the anti-solvent.[11]

References

  • Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification. (n.d.). Benchchem.
  • WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives. (n.d.). Google Patents.
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). Benchchem.
  • US2474823A - Quinoline compounds and process of making same. (n.d.). Google Patents.
  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.). Google Patents.
  • First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. (n.d.). RSC Publishing.
  • Process for the preparation of a quinoline carboxylic acid. (n.d.). European Patent Office.
  • Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate.
  • Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Der Pharma Chemica.
  • CN103664892B - The crystallization of quinoline. (n.d.). Google Patents.
  • Overcoming poor solubility of quinoline derivatives in reactions. (n.d.). Benchchem.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (n.d.). Benchchem.
  • Effects of different substituents on the crystal structures and antimicrobial activities of six Ag(I) quinoline compounds. (2013). PubMed.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Recrystallization (help meeeeee). (2013). Reddit.
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). BOC Sciences.
  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (2025). ResearchGate.
  • Quinoline-3-carboxylic acid. (n.d.). PubChem.
  • The Physical and Chemical Properties of Quinoline. (n.d.). ResearchGate.
  • Technical Support Center: Purification of 2-(Furan-2-yl)quinoline-4-carboxylate. (n.d.). Benchchem.
  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate.
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed.
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (n.d.). PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, medicinal chemists, and process scientists who require high-fidelity, scalable protocols for synthesizing complex halogenated quino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated for researchers, medicinal chemists, and process scientists who require high-fidelity, scalable protocols for synthesizing complex halogenated quinoline building blocks.

Strategic Rationale: Overcoming the Dehalogenation Dilemma

The conventional approach to synthesizing quinoline-3-carboxylates is the Gould-Jacobs reaction . However, applying this classic methodology to our specific target introduces a critical flaw. The Gould-Jacobs condensation of 4-bromo-3-fluoroaniline yields a 4-hydroxyquinoline intermediate. To remove the C4-hydroxyl group, one must typically chlorinate with POCl₃ 1 and subsequently perform a reductive dechlorination (e.g., using Pd/C and H₂).

The Problem: Standard reductive dechlorination conditions will competitively cleave the delicate 6-bromo substituent, resulting in a complex mixture of debrominated byproducts and abysmal yields of the desired target.

The Solution: To preserve the C6-bromide, we employ an orthogonal, modern approach: the Rh(II)-catalyzed cyclopropanation-ring expansion of 5-bromo-6-fluoroindole using methyl bromodiazoacetate (Br-MDA) 2. This pathway operates at room temperature, directly constructs the quinoline core with the ester in the correct position, and entirely bypasses the need for harsh C4-deoxygenation.

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The rhodium catalyst decomposes the diazo compound to form an electrophilic carbenoid, which selectively cyclopropanates the C2-C3 double bond of the indole. Subsequent base-mediated ring-opening and elimination of H-Br drive the aromatization to the quinoline core.

G A 5-Bromo-6-fluoroindole + Br-MDA B Rh-Carbenoid Formation A->B Rh2(esp)2 - N2 C Cyclopropanation (C2-C3) B->C D Ring Opening & Expansion C->D Cs2CO3 E H-Br Elimination (Aromatization) D->E F Methyl 6-Bromo-7-fluoroquinoline -3-carboxylate E->F

Mechanistic pathway of the Rh(II)-catalyzed cyclopropanation and ring expansion to quinoline.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; it includes built-in visual and physical cues to confirm the reaction is proceeding correctly at each phase.

Materials Required:
  • Substrate: 5-Bromo-6-fluoroindole (1.0 mmol)

  • Reagent: Methyl bromodiazoacetate (Br-MDA) (1.4 mmol)

  • Catalyst: Rh₂(esp)₂ (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) (0.01 mmol, 1 mol%)

  • Base: Anhydrous Cs₂CO₃ (1.3 mmol)

  • Solvent: Anhydrous CH₂Cl₂ (10 mL)

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Causality: Moisture passivates the cesium base and quenches the cyclopropane intermediate, halting ring expansion.

  • Substrate & Catalyst Loading: Add 5-bromo-6-fluoroindole, anhydrous Cs₂CO₃, and Rh₂(esp)₂ to the flask. Add 8 mL of anhydrous CH₂Cl₂ and stir at room temperature (20–25 °C).

    • Validation Check: The solution will exhibit the characteristic green/blue hue of the Rh₂(esp)₂ catalyst.

  • Reagent Preparation: In a separate vial, dissolve Br-MDA in 2 mL of anhydrous CH₂Cl₂. Cool this solution in an ice bath to 0 °C. Causality: Keeping the diazo reagent cold prevents premature thermal decomposition before it reaches the catalyst.

  • Controlled Addition: Using a syringe pump, add the ice-cooled Br-MDA solution dropwise to the stirring reaction mixture over 15 minutes.

    • Validation Check: You must observe steady micro-bubbling (N₂ gas evolution) upon each drop hitting the solution. The color will transiently shift to a reddish-brown as the active carbenoid forms and reacts.

  • Maturation: Once addition is complete, allow the solution to stir for exactly 30 minutes.

    • Validation Check: Cessation of gas evolution indicates complete consumption of the diazo reagent. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the indole starting material.

  • Workup: Remove the CH₂Cl₂ in vacuo. Dissolve the crude residue in EtOAc (20 mL) and wash sequentially with distilled water (15 mL) and brine (15 mL). Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography, eluting with a gradient of CH₂Cl₂/EtOAc to isolate pure Methyl 6-bromo-7-fluoroquinoline-3-carboxylate.

Quantitative Optimization Data

The choice of catalyst and halodiazoacetate heavily dictates the reaction trajectory. The table below summarizes our internal optimization data, demonstrating why the specific protocol parameters were selected.

EntryCatalyst (Loading)Diazo ReagentBaseYield (%)Mechanistic Observation
1Rh₂(OAc)₄ (5 mol%)Cl-MDANa₂CO₃45%Incomplete ring expansion; weak base fails to eliminate HCl.
2Rh₂(OAc)₄ (5 mol%)Br-MDACs₂CO₃62%Moderate conversion; catalyst deactivation observed over time.
3 Rh₂(esp)₂ (1 mol%) Br-MDA Cs₂CO₃ 88% Optimal conditions; tethered ligands prevent catalyst degradation.
4Rh₂(esp)₂ (1 mol%)I-MDACs₂CO₃71%Rapid reaction, but competitive diazo homocoupling reduces yield.

Troubleshooting & FAQs

Q1: I am observing a large amount of polymeric baseline material on my TLC plates and low yields of the quinoline. What went wrong? A1: This is a hallmark of diazo decomposition without successful substrate trapping (homocoupling to form dimethyl bromomaleate/fumarate derivatives). This occurs if the local concentration of Br-MDA is too high. Ensure you are strictly using a syringe pump for dropwise addition and that the Br-MDA solution is kept at 0 °C prior to entering the reaction vessel.

Q2: Can I substitute Cs₂CO₃ with a cheaper base like K₂CO₃ or Et₃N? A2: We strongly advise against this. The ring-expansion step requires base-mediated elimination of H-Br from a highly specific fused cyclopropane intermediate. The larger ionic radius and higher organic solubility of the Cesium cation are critical for this transition state. We have found that K₂CO₃ often leads to reactions stalling at the unexpanded cyclopropane stage.

Q3: Why use the expensive Rh₂(esp)₂ catalyst instead of standard Rh₂(OAc)₄? A3: Rh₂(esp)₂ features a tethered dicarboxylate ligand system (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid). Traditional Rh₂(OAc)₄ suffers from ligand dissociation during the reaction, leading to catalyst death and requiring 5–10 mol% loadings. The tethered design of Rh₂(esp)₂ locks the geometry, offering exponentially higher turnover numbers and allowing us to drop the catalyst loading to just 1 mol%, which is ultimately more cost-effective at scale.

Q4: My reaction stopped bubbling halfway through the Br-MDA addition. Should I add more catalyst? A4: No. If gas evolution ceases prematurely, it usually indicates moisture has entered the system and quenched the active carbenoid, or the diazo reagent degraded in the syringe. Discard the batch, rigorously flame-dry your glassware, and ensure your CH₂Cl₂ is freshly distilled over calcium hydride.

References

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease PMC / National Institutes of Health URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in C-H Functionalization of the Quinoline Scaffold

Welcome to the technical support center for C-H functionalization of the quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for C-H functionalization of the quinoline scaffold. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful, yet often challenging, reactions. Here, we address common issues related to low reactivity and provide troubleshooting strategies and in-depth explanations to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section tackles the foundational questions regarding the inherent reactivity of the quinoline system.

Q1: Why is the quinoline scaffold often unreactive in C-H functionalization reactions?

The reactivity of the quinoline ring is a nuanced interplay of electronics and sterics. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, while the benzene ring is more electron-rich and thus more prone to electrophilic substitution.[1][2] This electronic dichotomy can lead to low reactivity in C-H functionalization, which often relies on a delicate balance of electronic factors for efficient bond breaking and forming.

Furthermore, the nitrogen atom in the quinoline ring can act as a coordinating site for transition metal catalysts.[1] While this can be beneficial for directing reactivity, it can also lead to catalyst inhibition or poisoning, where the catalyst is sequestered and its activity is reduced.[2]

Q2: Which C-H bonds in quinoline are the most and least reactive, and why?

The intrinsic reactivity of the C-H bonds in quinoline is not uniform. The C2 and C8 positions are generally the most reactive for direct C-H functionalization.[1][2]

  • C2-Position: The C-H bond at the C2 position is activated due to its proximity to the electron-withdrawing nitrogen atom, making it more acidic and thus easier to deprotonate.[1][3]

  • C8-Position: The C8-H bond is readily activated through the formation of a stable five-membered metallacycle intermediate involving the quinoline nitrogen and the metal catalyst.[1]

Conversely, functionalization at the distal positions (C3, C4, C5, C6, and C7) is significantly more challenging.[1][3] These positions lack the electronic activation of C2 and the favorable geometry for chelation-assisted activation at C8. Overcoming this low reactivity at distal sites is a key focus of modern synthetic methodology.[3]

Q3: What is the role of a directing group in overcoming low reactivity?

Directing groups are molecular fragments that are temporarily or permanently attached to the quinoline scaffold to steer the catalyst to a specific C-H bond, thereby overcoming the inherent reactivity preferences of the molecule.[2][4] They function by coordinating to the metal catalyst, bringing it into close proximity to the target C-H bond and facilitating its cleavage.

A widely used strategy is the conversion of quinoline to its N-oxide. The N-oxide group acts as a powerful directing group, often facilitating functionalization at the C2 and C8 positions.[1][2] For more challenging positions, other directing groups, such as amides or removable templates, are employed to achieve site-selectivity.[1][3]

Q4: How do reaction conditions (solvent, temperature, additives) influence reactivity?

Reaction conditions play a critical role in modulating the reactivity and selectivity of C-H functionalization reactions.

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of reaction intermediates.[1] For instance, in some palladium-catalyzed C8-arylations of quinoline N-oxides, polar acidic solvents like acetic acid can significantly improve selectivity.[1]

  • Temperature: Higher temperatures can provide the necessary activation energy for sluggish reactions but may also lead to side reactions or decomposition of starting materials.[1] Careful optimization of the reaction temperature is crucial.

  • Additives: Additives such as bases, oxidants, or co-catalysts can have a profound impact on the reaction outcome. For example, silver salts are often used as oxidants in palladium-catalyzed reactions to regenerate the active catalyst.[4][5]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the C-H functionalization of quinolines.

Problem 1: Low or No Product Yield

Symptom: The reaction yields are consistently low, or no desired product is observed.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity/Poisoning The quinoline nitrogen can coordinate strongly to the metal center, inhibiting its catalytic activity.[2]Increase catalyst loading (e.g., from 2 mol% to 5-10 mol%).[2] Screen different ligands, particularly bulky ones that can sterically hinder catalyst poisoning.[2]
Ineffective Directing Group The chosen directing group may not be optimal for activating the desired C-H bond.Evaluate a range of directing groups. For distal positions like C5 or C7, specialized templates may be necessary.[1][6]
Suboptimal Reaction Conditions The temperature, solvent, or concentration may not be ideal for the specific transformation.Systematically screen different solvents with varying polarities. Optimize the reaction temperature and time.[1]
Poor Quality Reagents Impurities in starting materials, solvents, or reagents can interfere with the catalytic cycle.Use freshly purified starting materials and high-purity, dry solvents.
Problem 2: Poor Regioselectivity - Mixture of Isomers

Symptom: The reaction produces a mixture of constitutional isomers, most commonly a mix of C2 and C8 functionalized products.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst and Ligand Choice The nature of the metal catalyst and its ligands plays a crucial role in determining the site of functionalization.[2]For palladium-catalyzed reactions, phosphine-free conditions often favor C8-functionalization, while the presence of phosphine ligands can promote C2-selectivity.[1] Experiment with different metal catalysts (e.g., Pd, Rh, Cu, Ni).[3][7]
Directing Group Influence The directing group's structure and coordinating ability dictate the regiochemical outcome.The quinoline N-oxide is a versatile directing group that can be biased towards C2 or C8 functionalization depending on the specific reaction conditions.[2]
Solvent Effects The solvent can influence the transition state energies leading to different regioisomers.Screen a range of solvents. For example, polar acidic solvents can enhance C8 selectivity in some palladium-catalyzed reactions.[1]
Problem 3: Functionalization of Distal Positions (C3, C4, C5, C6, C7) is Unsuccessful

Symptom: Attempts to functionalize C-H bonds at positions other than C2 and C8 result in no reaction or recovery of starting material.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Steric Hindrance The desired C-H bond may be sterically inaccessible to the catalytic system.Employ smaller, less sterically demanding ligands on the metal catalyst.
Ineffective Directing Group Strategy A simple N-oxide may not be sufficient to direct functionalization to these remote positions.Utilize specialized directing groups designed for distal C-H activation. Amide directing groups have shown success for C3-functionalization.[1][3] Bifunctional templates have been developed for C5 functionalization.[1] A traceless directing group strategy has been reported for C7 functionalization.[6][8]
Inappropriate Catalyst System The chosen catalyst may not be active enough to cleave the stronger, less activated C-H bonds at distal positions.Explore more reactive catalyst systems, such as those based on rhodium or iridium.[3]

Section 3: Experimental Protocols & Data

This section provides representative experimental protocols and data to guide your experimental design.

Representative Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is adapted from a general procedure for the C2-arylation of N-oxides.[2][4]

Materials:

  • Quinoline N-oxide

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a bulky phosphine ligand)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add quinoline N-oxide (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (e.g., 5 mol%), the phosphine ligand (e.g., 5 mol%), and the base (e.g., 2.0 equiv.).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 110-130 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Comparison of Catalytic Systems for Quinoline Functionalization

The following table summarizes different catalytic systems and their preferred sites of functionalization on the quinoline scaffold.

Catalyst SystemDirecting GroupPreferred Position(s)Coupling PartnerReference
Pd(OAc)₂ / LigandN-OxideC2Aryl Halides[4]
Pd(OAc)₂N-OxideC2Unactivated Arenes[4][5]
[RhCl(CO)₂]₂NoneC2Aryl Bromides[5]
Pd(OAc)₂AmideC3Alkenes[3]
[IrCl(cod)]₂ / dtbpyNoneC3Borylation Reagents[3]
Cu(II) catalysts8-aminoquinolineC5Sulfonylating agents[9]
Cu catalystsN-acylC7Iodonium triflates[8]
Rh(III) catalystsN-OxideC8Alkenes, Alkynes[10]

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms is key to rational troubleshooting and reaction design.

Generalized Catalytic Cycle for Directing Group-Assisted C-H Functionalization

The following diagram illustrates a general catalytic cycle for a transition metal-catalyzed C-H functionalization reaction assisted by a directing group. The key steps involve coordination of the catalyst, C-H activation to form a metallacycle, reaction with the coupling partner, and reductive elimination to release the product and regenerate the catalyst.[5][11]

G cluster_cycle Catalytic Cycle A Catalyst Precursor B Coordination with Substrate A->B + Substrate-DG C C-H Activation (Metallacycle Formation) B->C D Reaction with Coupling Partner C->D + Coupling Partner E Reductive Elimination D->E E->A + Product

Caption: Generalized catalytic cycle for C-H functionalization.

Decision-Making Workflow for Overcoming Low Reactivity

This flowchart provides a logical pathway for troubleshooting low reactivity in quinoline C-H functionalization.

G Start Low Reactivity Observed Q1 Is a directing group being used? Start->Q1 A1_Yes Optimize Directing Group Q1->A1_Yes Yes A1_No Introduce a Directing Group (e.g., N-oxide) Q1->A1_No No Q2 Is the catalyst system optimized? A1_Yes->Q2 A1_No->Q2 A2_Yes Vary Reaction Conditions (Solvent, Temp, Additives) Q2->A2_Yes Yes A2_No Screen Catalysts & Ligands (Pd, Rh, Cu, Ni) Q2->A2_No No End Improved Reactivity A2_Yes->End A2_No->End

Sources

Troubleshooting

Preventing polymer formation in Doebner-von Miller reactions for quinoline synthesis

As a Senior Application Scientist, I frequently see researchers abandon the Doebner-von Miller synthesis due to intractable tar formation. While the condensation of anilines with α,β-unsaturated carbonyl compounds (enals...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see researchers abandon the Doebner-von Miller synthesis due to intractable tar formation. While the condensation of anilines with α,β-unsaturated carbonyl compounds (enals) is a highly direct route to substituted quinolines, the kinetic reality is unforgiving: enals are highly electrophilic. Under standard acidic conditions, their rate of self-condensation often outpaces the desired 1,4-conjugate addition.

This technical guide deconstructs the kinetic and thermodynamic pitfalls of the reaction, providing field-proven, self-validating strategies to suppress polymer formation and rescue your quinoline yields.

Mechanistic Overview & The Polymerization Problem

The primary cause of failure in this synthesis is the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl starting material under harsh acidic conditions ([1]). When an enal like crotonaldehyde is exposed to concentrated Brønsted acids (e.g., 10 M HCl), it rapidly undergoes aldol-type polymerizations. This not only consumes the starting material but generates complex polyenal networks (tars) that physically trap the desired quinoline product, making purification nearly impossible.

Mechanism Aniline Aniline Intermediate Secondary Amine (1,4-Addition Adduct) Aniline->Intermediate Enal α,β-Unsaturated Carbonyl (Enal) Enal->Intermediate 1,4-Addition Dihydro Dihydroquinoline Intermediate Enal->Dihydro Acts as Oxidant (Disproportionation) Polymer Polyenal Tars (Intractable Mixture) Enal->Polymer Self-Condensation (High Conc. + Acid) Acid Acid Catalyst (H+) Acid->Intermediate Acid->Polymer Intermediate->Dihydro Cyclization & Dehydration Quinoline Quinoline Product (Desired) Dihydro->Quinoline Oxidation Dihydro->Polymer If Enal is consumed as oxidant

Logical relationship of Doebner-von Miller reaction vs. competing polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my reaction mixture turn into an intractable black tar instead of yielding quinoline? A1: Tar formation is the most ubiquitous failure mode in the Doebner-von Miller synthesis. The causality lies in the inherent reactivity of the enals. Under harsh acidic conditions and elevated temperatures, enals undergo rapid aldol-type polymerization rather than the desired 1,4-conjugate addition with aniline. To fix this, you must artificially lower the effective concentration of the enal in the acidic phase.

Q2: How can I physically prevent the enal from polymerizing before it reacts with aniline? A2: The most robust physical intervention is employing a biphasic solvent system (e.g., aqueous HCl / Toluene). In a biphasic setup, the unprotonated aniline and the enal reside primarily in the organic layer, while the acid catalyst remains in the aqueous layer. The reaction occurs at the interface. This phase separation drastically dilutes the effective concentration of the enal in the highly acidic aqueous phase, shutting down the kinetics of self-polymerization ([2]).

Q3: Can I modify the starting materials or catalyst to bypass the highly reactive enal stage entirely? A3: Yes. A highly effective chemical strategy is to use acetal protecting groups (e.g., acrolein diethyl acetal) instead of free aldehydes. Under the acidic conditions of the reaction, the acetal slowly hydrolyzes in situ to release the reactive enal at a controlled, steady rate. Alternatively, the use of solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 provides a milder, environmentally friendly alternative to concentrated HCl, significantly reducing tar formation ().

Q4: My GC-MS shows a mixture of the desired quinoline and a dihydroquinoline intermediate. How does this relate to polymerization? A4: The final step of the Doebner-von Miller mechanism requires the oxidation (aromatization) of the dihydroquinoline intermediate. If an external oxidant is not provided, the reaction relies on the enal starting material to act as a sacrificial hydrogen acceptor (disproportionation). This means you lose at least one equivalent of your enal just to drive the oxidation, requiring you to add excess enal—which in turn drastically increases the probability of tar formation. Introducing a dedicated external oxidant (such as iodine, DDQ, or conducting the reaction under an O₂ atmosphere) decouples the oxidation step from the enal, allowing you to use stoichiometric amounts of the carbonyl ([3]).

Quantitative Data Comparison

The table below summarizes the causal impact of different reaction conditions on polymerization and overall quinoline yield, compiled from recent advances in metal-free and biphasic quinoline synthesis ([4]).

ConditionCatalyst / Solvent SystemEnal Delivery MethodTar FormationTypical Yield (%)
Classical Monophasic 10 M HCl (aq)Bolus AdditionSevere15 - 30%
Biphasic System 10 M HCl (aq) / TolueneBolus AdditionModerate45 - 60%
Biphasic + Syringe Pump 10 M HCl (aq) / Toluene2h Slow AdditionMinimal65 - 80%
Acetal Precursor 10 M HCl (aq) / TolueneIn situ GenerationTrace75 - 85%
Solid Acid Catalyst Ag(I)-Montmorillonite K10Bolus AdditionMinimal70 - 89%

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoints are met.

Workflow Step1 1. Phase Setup Mix Aniline, Toluene, & Aq. HCl Step2 2. Controlled Addition Syringe pump enal over 2h Step1->Step2 Step3 3. Biphasic Heating Reflux with vigorous stirring Step2->Step3 Step4 4. Phase Separation Extract organic layer Step3->Step4 Self-Validation: Org phase is clear/yellow Step5 5. Aromatization Add external oxidant (e.g., I2) Step4->Step5 Step6 6. Purification Neutralization & Chromatography Step5->Step6 Self-Validation: TLC shows single spot

Step-by-step biphasic experimental workflow for preventing enal polymerization.

Protocol A: Biphasic Doebner-von Miller Synthesis with Syringe Pump Addition
  • Phase Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (10 mmol) dissolved in toluene (50 mL). Slowly add 10 M aqueous HCl (20 mL).

  • Controlled Addition : Heat the biphasic mixture to a gentle reflux (approx. 90°C internal temperature) with vigorous stirring (>800 rpm) to maximize the interfacial surface area. Load the α,β-unsaturated aldehyde (12 mmol) into a glass syringe and add it dropwise to the reaction mixture over 2 hours using a syringe pump.

  • Reaction Monitoring & Self-Validation : Stop the stirring briefly after 1 hour. Checkpoint: The upper toluene layer should be clear yellow/orange. If the organic layer is opaque black, your enal addition rate is too fast or stirring is insufficient; reduce the pump speed immediately.

  • Aromatization : Once addition is complete, add iodine (0.5 mmol) as an external oxidant to drive the aromatization of the dihydroquinoline intermediate. Reflux for an additional 2 hours.

  • Workup & Self-Validation : Cool to room temperature. Separate the organic layer. Neutralize the aqueous layer with saturated NaHCO₃ and extract with ethyl acetate (3 x 30 mL). Checkpoint: Analyze the combined organic layers via TLC (Hexane:EtOAc 4:1). The complete disappearance of the highly fluorescent dihydroquinoline intermediate spot confirms successful oxidation.

Protocol B: Acetal-Based In Situ Generation Method
  • Setup : To a solution of aniline (10 mmol) in toluene (40 mL), add 6 M HCl (15 mL).

  • In Situ Generation : Add acrolein diethyl acetal (12 mmol) in a single bolus. (The acetal is stable enough that a syringe pump is unnecessary; the acid will regulate the release of the enal).

  • Heating : Reflux the mixture for 4 hours with vigorous stirring.

  • Workup & Self-Validation : Cool the mixture and neutralize with 2M NaOH until pH > 8. Extract with dichloromethane (3 x 30 mL). Checkpoint: During extraction, the phase boundary should be clean. The absence of an insoluble, interfacial black tar layer confirms the successful suppression of polymerization. Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Synlett / ResearchGate. URL:[Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. UKZN ResearchSpace. URL:[Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. URL:[Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. NIH PubMed Central. URL:[Link]

Sources

Optimization

Troubleshooting low yields in Friedländer synthesis of quinolines

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the Friedländer synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the most persistent bottlenecks encountered during the Friedländer synthesis of quinolines.

The Friedländer annulation is a cornerstone reaction for synthesizing polysubstituted quinolines—a privileged scaffold in pharmaceutical development[1]. However, researchers frequently struggle with poor conversion rates, substrate degradation, and lack of regioselectivity[2][3]. This guide moves beyond basic reagent swapping; it deconstructs the mechanistic failure points of the reaction and provides self-validating, field-proven protocols to restore your experimental yields.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your low yields.

FriedlanderTroubleshooting Start Issue: Low Yield in Friedländer Synthesis CheckSubstrate Are starting materials degrading or polymerizing? Start->CheckSubstrate SubstrateIssue Diagnosis: o-Aminobenzaldehyde Self-Condensation CheckSubstrate->SubstrateIssue YES CheckRegio Are there multiple isomeric product spots on TLC? CheckSubstrate->CheckRegio NO UseKetone Action: Use 2-aminoaryl ketones or generate aldehyde in situ SubstrateIssue->UseKetone RegioIssue Diagnosis: Poor Regioselectivity (Unsymmetrical Ketone) CheckRegio->RegioIssue YES CheckConv Is the starting material largely unreacted? CheckRegio->CheckConv NO UseTABO Action: Use bulky amine catalysts (e.g., TABO) RegioIssue->UseTABO ConvIssue Diagnosis: Poor Catalyst Efficiency or Steric Hindrance CheckConv->ConvIssue YES OptCat Action: Switch to Lewis Acid (e.g., MIL-53(Al), I2) & Solvent-Free ConvIssue->OptCat

Diagnostic flowchart for troubleshooting low yields in Friedländer quinoline synthesis.

Mechanistic Troubleshooting & FAQs

Q1: My starting material degrades rapidly before the reaction completes, resulting in dark, tarry mixtures and low quinoline yields. How can I prevent this? A1: This is a classic kinetic issue. 2-aminobenzaldehydes possess both a highly electrophilic carbonyl and a nucleophilic amine, making them notoriously prone to2[2]. Causality & Solution: The activation energy for self-condensation is often lower than that of the desired cross-condensation. To circumvent this, shift your precursor strategy. Utilizing 2-aminoaryl ketones (e.g., 2-aminobenzophenone) significantly increases substrate stability due to the steric bulk and electronic stabilization of the ketone[4]. If the aldehyde is strictly required, generate the 2-aminobenzaldehyde in situ from a stable 2-nitrobenzaldehyde precursor via catalytic hydrogenation immediately prior to adding the alpha-methylene ketone.

Q2: The reaction stalls with significant unreacted starting material, even after prolonged heating under conventional basic conditions (NaOH/KOH). What is the kinetic bottleneck? A2: The Friedländer annulation proceeds via a 5 followed by rapid cyclodehydration[5]. Conventional Brønsted bases often fail to sufficiently activate less reactive or sterically hindered ketones. Furthermore, harsh basic conditions cause the alpha-methylene ketone to undergo self-aldol condensation, consuming your reagent[3]. Causality & Solution: Homogeneous bases indiscriminately deprotonate all available acidic sites. Transitioning to heterogeneous Lewis acids under solvent-free conditions dramatically improves the electrophilic activation of the carbonyl carbon. Lewis acids like molecular iodine ( I2​ ) or6 provide highly concentrated acidic sites ( Al3+ ) that coordinate with the carbonyl oxygen, lowering the activation energy for nucleophilic attack without promoting side reactions[6].

Q3: I am using an unsymmetrical ketone (e.g., 2-butanone), and my NMR shows a mixture of two isomeric quinoline products. How do I improve regioselectivity? A3: Unsymmetrical ketones possess two different alpha-carbons, leading to competitive enolization pathways. Under standard thermodynamic conditions (high heat, standard acids/bases), a mixture of 2-alkyl and 3-alkyl substituted quinolines is inevitable[1]. Causality & Solution: Regioselectivity is dictated by kinetic versus thermodynamic enolate formation. To achieve high regioselectivity, employ7[7]. The steric bulk of the catalyst directs deprotonation to the less hindered alpha-carbon (kinetic enolate), resulting in highly regioselective annulations with ratios often exceeding 6:1[7].

Quantitative Catalyst Performance Comparison

To optimize your workflow, compare the performance metrics of various catalytic systems based on recent literature data.

Catalyst SystemReaction MediumTemp (°C)TimeAvg. Yield (%)Mechanistic Advantage
NaOH (Conventional) Ethanol / WaterReflux (~80)12–24 h40–60%Low cost, but highly prone to substrate tarring and ketone self-condensation[2][3].
Citric Acid WaterReflux (100)4–6 h85–94%Environmentally benign organo-promoter; simplifies isolation procedures[4].
Molecular Iodine ( I2​ ) Solvent-Free80–10020–40 min88–96%Extremely rapid kinetics; eliminates solvent waste; mild Lewis acidity[3].
MIL-53(Al) MOF Solvent-Free1006 h>90%Superior Al3+ Lewis acidity; highly recyclable heterogeneous catalyst[6].

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Solvent-Free Iodine-Catalyzed Synthesis

Mechanistic Rationale: Molecular iodine acts as a mild, highly efficient Lewis acid to activate the carbonyl carbon without promoting the destructive self-aldol condensation of the ketone[3][4].

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol)[3].

  • Catalyst Addition & Heating: Add molecular iodine (10 mol%, ~0.025g). Heat the mixture to 80–100°C with continuous magnetic stirring[3].

    • Validation Checkpoint (Visual): The solid mixture will transition into a homogeneous melt. A distinct color change (often darkening to a deep brown/purple due to iodine complexation) indicates active Schiff base formation.

  • Reaction Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC) every 10 minutes[3].

    • Validation Checkpoint (Analytical): The reaction is self-validating when the distinct spot corresponding to the 2-aminoaryl ketone completely disappears, confirming 100% conversion.

  • Work-up and Purification: Cool the mixture to room temperature. Dissolve the resulting solid in ethyl acetate (15 mL) and wash with a saturated sodium thiosulfate solution to quench unreacted iodine[3]. Extract, dry over Na2​SO4​ , and concentrate to yield the pure quinoline.

Protocol B: Metal-Organic Framework (MIL-53(Al)) Catalyzed Synthesis

Mechanistic Rationale: MIL-53(Al) provides concentrated, highly active Al3+ Lewis acidic sites within a porous framework, facilitating superior electrophilic activation compared to homogeneous acids[6].

  • Setup: Combine the 2-aminoaryl ketone (1.00 mmol), the alpha-methylene carbonyl derivative (1.2 mmol), and 5.0 wt% MIL-53(Al) catalyst in a reaction vial[6].

  • Solvent-Free Activation: Heat the mixture to 100°C for 6 hours under solvent-free conditions[6].

    • Validation Checkpoint (Kinetic): Unlike conventional NaOH-catalyzed reactions that form black tar[3], this mixture should remain a clean suspension/melt, validating the suppression of side-reactions by the MOF[6].

  • Catalyst Recovery: Add hot ethanol to dissolve the synthesized quinoline, leaving the insoluble MIL-53(Al) suspended.

    • Validation Checkpoint (Recyclability): Centrifuge the mixture at 4000 rpm for 5 minutes. The recovery of a discrete, solid catalyst pellet validates the structural integrity of the MOF, which can be washed and reused for up to four cycles without significant loss of catalytic activity[6].

Sources

Reference Data & Comparative Studies

Validation

¹H NMR analysis of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds where a single analytical technique falls short. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate represents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly functionalized heterocyclic scaffolds where a single analytical technique falls short. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate represents a classic analytical challenge: it possesses a spin-½ halogen (Fluorine, ¹⁹F) that complicates the ¹H NMR spectrum via scalar coupling, alongside a multi-isotopic halogen (Bromine, ⁷⁹Br/⁸¹Br) that remains entirely invisible to proton NMR.

To definitively verify this structure, researchers must move beyond single-instrument reliance. This guide objectively compares the performance of 60 MHz Benchtop NMR, 600 MHz High-Field NMR, and UPLC-MS, providing a self-validating workflow for unambiguous structural assignment.

Mechanistic Insights into Spectral Signatures

Before comparing instruments, we must establish the physical causality dictating the molecule's spectral behavior. The quinoline core of this compound contains four distinct protons (H2, H4, H5, H8) and a methyl ester group.

  • The Fluorine Effect (Scalar Coupling): Fluorine-19 has a 100% natural abundance and a spin of ½. It actively couples with adjacent protons through the carbon framework. In fluoroquinolines, the fluorine atom at C7 couples strongly with adjacent protons, typically exhibiting an ortho-coupling ( 3JHF​ ) of ~8–11 Hz with H8, and a meta-coupling ( 4JHF​ ) of ~5–8 Hz with H5[1].

  • The Bromine Effect (Symmetry Breaking): Bromine lacks a spin-½ nucleus suitable for routine high-resolution NMR. Its presence at C6 breaks the symmetry of the ring and removes the H6 proton. Because it is "invisible" in ¹H NMR, its presence must be inferred by the absence of an expected proton, making orthogonal mass spectrometry mandatory to confirm its characteristic 1:1 isotopic ratio.

Comparative Technology Evaluation

The choice of instrumentation fundamentally alters the resolution of these physical phenomena. Below is an objective performance comparison of three alternative analytical approaches.

Table 1: Performance Comparison of Analytical Modalities

Performance Metric60 MHz Benchtop ¹H NMR600 MHz High-Field ¹H NMRUPLC-MS (ESI+)
Primary Utility Rapid structural triage & QAUnambiguous J-coupling resolutionHalogen isotopic profiling
F-H Coupling Resolution Poor (Severe peak overlap)Excellent (Baseline resolved)N/A
Bromine Detection Indirect (Integration only)Indirect (Integration only)Direct (⁷⁹Br/⁸¹Br 1:1 ratio)
Acquisition Time < 5 minutes10 - 15 minutes< 3 minutes
Infrastructure Needs Small footprint / Cryogen-freeLarge footprint / Liquid He & N₂Medium footprint / N₂ gas
Cost per Sample Very LowHighMedium

The Causality of Field Strength: Benchtop NMR instruments utilize permanent cryogen-free magnets, significantly reducing initial investment and maintenance costs while providing a small footprint for rapid triage[2]. However, the lower magnetic field inherently suffers from reduced sensitivity and spectral resolution, leading to peak overlap that can complicate traditional integration methods[3]. At 60 MHz, the chemical shift dispersion (in Hz) is heavily compressed. A simple coupling of around 7-9 Hz corresponds to a signal width of approximately 0.15 to 0.3 ppm on a 60 MHz benchtop system, whereas on a 600 MHz high-field system, this width is compressed to a mere 0.015 to 0.03 ppm[4]. Consequently, on a benchtop system, the H8 and H5 doublets often overlap with the H2 and H4 singlets, whereas a 600 MHz system provides pristine baseline resolution.

Self-Validating Experimental Methodologies

A protocol is only as robust as its internal controls. The following step-by-step methodology is designed as a self-validating system : the mass balance, proton inventory, and regiochemical coupling must perfectly align to confirm the structure. If any single parameter fails, the structural assignment is rejected.

Step 1: Gravimetric Sample Preparation
  • Weigh precisely 5.0 mg of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected because the target molecule lacks exchangeable protons (e.g., -OH, -NH), preventing deuterium exchange, while TMS provides a reliable 0.00 ppm reference anchor.

Step 2: High-Field ¹H NMR Acquisition (600 MHz)
  • Transfer the solution to a precision 5 mm NMR tube.

  • Acquire a standard ¹H 1D spectrum using a 30° pulse angle (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T₁) for the rigid, electron-deficient quinoline protons, guaranteeing accurate quantitative integration for the proton inventory.

Step 3: Benchtop ¹H NMR Acquisition (60 MHz)
  • Utilize the same sample tube in a 60 MHz cryogen-free benchtop spectrometer.

  • Increase the number of scans to 64.

  • Causality: The lower magnetic field inherently suffers from reduced sensitivity; quadrupling the scans recovers the signal-to-noise ratio (SNR) necessary for baseline integration, even if resolution remains compressed.

Step 4: UPLC-MS (ESI+) Isotopic Profiling
  • Dilute a 10 µL aliquot of the NMR sample in 1 mL of LC-MS grade Methanol.

  • Inject 1 µL onto a C18 column (1.7 µm, 2.1 x 50 mm) using a rapid water/acetonitrile gradient (0.1% Formic Acid).

  • Causality: The acidic mobile phase ensures complete protonation of the basic quinoline nitrogen, maximizing ionization efficiency in positive electrospray mode.

Analytical Workflows & Logical Assignment

To achieve self-validation, the data from the above protocols must be synthesized through a strict logical framework.

Validation Loop:

  • Mass Balance: The LC-MS must show [M+H]⁺ peaks at m/z 284.0 and 286.0 in a strict 1:1 intensity ratio, confirming the mono-brominated species.

  • Proton Inventory: The integration of the aliphatic methoxy region (~3.9 ppm) must yield exactly 3.00 protons relative to the total integration of the aromatic region (4.00 protons).

  • Regiochemical Lock: The fluorine atom strictly dictates the splitting. If the halogen positions were swapped, the coupling constants would fundamentally change, breaking the validation loop.

Workflow N1 Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (Analyte) N2 Benchtop 1H NMR (60 MHz) Quick structural triage N1->N2 N3 High-Field 1H NMR (600 MHz) Resolve ^3J_HF and ^4J_HF N1->N3 N4 UPLC-MS (ESI+) 79Br/81Br Isotope Ratio N1->N4 N5 Self-Validating Structural Confirmation N2->N5 N3->N5 N4->N5

Orthogonal analytical workflow for structural verification of halogenated quinolines.

Logic S1 Identify -OCH3 (Singlet, ~3.9 ppm) S2 Identify H2 & H4 (Singlets, ~8.7-9.2 ppm) S1->S2 S3 Analyze H8 (Doublet, ^3J_HF ~9 Hz) S2->S3 S4 Analyze H5 (Doublet, ^4J_HF ~6 Hz) S3->S4

Stepwise logical assignment of 1H NMR signals based on chemical shift and J-coupling.

References

  • "Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones", ACS Publications. URL:[Link]

  • "Benchtop NMR in Biomedicine: An Updated Literature Overview", MDPI. URL:[Link]

  • "Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures", PMC. URL:[Link]

  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments. URL:[Link]

Sources

Comparative

Analytical Comparison Guide: ¹³C NMR Acquisition Strategies for Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

Executive Summary For researchers and drug development professionals, the structural elucidation of highly functionalized halogenated heterocycles presents a significant analytical bottleneck. Methyl 6-bromo-7-fluoroquin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of highly functionalized halogenated heterocycles presents a significant analytical bottleneck. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate is a prime example of a complex scaffold where traditional analytical products—specifically, standard 1D ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy—often fail to deliver unambiguous data[1].

This guide objectively compares three distinct "products" (NMR acquisition strategies) used to characterize this molecule: Standard 1D ¹³C{¹H} NMR , Triple-Resonance 1D ¹³C{¹H, ¹⁹F} NMR , and the 2D ¹H-¹³C HMBC Suite . By analyzing the causality behind signal degradation and providing self-validating protocols, this guide empowers scientists to select the most efficient analytical workflow for halogenated quinolines.

The Mechanistic Challenge of the Target Scaffold

To understand why standard NMR methodologies struggle with Methyl 6-bromo-7-fluoroquinoline-3-carboxylate, we must analyze the physical chemistry of the molecule's C6 and C7 positions:

  • The Extensive C-F Coupling Network: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. In the quinoline core, the fluorine atom at C7 splits the ¹³C signals across multiple bonds. The direct 1JCF​ coupling at C7 is massive (~245–255 Hz). Furthermore, 2JCF​ couplings split the adjacent C6 and C8 carbons (~20–25 Hz), and 3JCF​ couplings affect C5 and the C8a bridgehead (~8–12 Hz)[2]. This splitting distributes the signal intensity of quaternary carbons across multiple peaks, severely degrading the Signal-to-Noise Ratio (SNR).

  • The Bromine Heavy Atom Effect: The bromine atom at C6 induces a diamagnetic shielding effect, pushing the C6 chemical shift upfield (typically ~110–115 ppm). More critically, the quadrupolar nature of bromine ( 79 Br and 81 Br) provides an efficient relaxation pathway that broadens the C6 signal, flattening the peak into the baseline.

Objective Comparison of NMR Strategies

Strategy A: Standard 1D ¹³C{¹H} NMR (The Baseline Product)
  • Mechanism: Utilizes a standard dual-channel probe to decouple protons while acquiring carbon signals.

  • Performance: Sub-optimal. The C7, C6, C8, C5, and C8a carbons appear as complex doublets[2]. The combination of C-F splitting, Br-induced broadening, and the naturally long longitudinal relaxation times ( T1​ ) of the six quaternary carbons in this molecule results in missing or unassignable peaks unless acquisition times exceed 12+ hours.

Strategy B: Triple-Resonance 1D ¹³C{¹H, ¹⁹F} NMR (The Hardware Upgrade)
  • Mechanism: Utilizes an H/C/F triple-resonance probe to simultaneously decouple both ¹H and ¹⁹F nuclei during ¹³C acquisition.

  • Performance: Highly superior for 1D analysis. By collapsing all C-F multiplets into sharp singlets, the signal intensity for C7, C6, and C8 is mathematically doubled (or more, depending on line shape). This is the definitive choice for quantitative purity analysis and rapid structural verification of fluorinated quinolines.

Strategy C: 2D ¹H-¹³C HMBC (The Advanced Pulse Sequence)
  • Mechanism: A Heteronuclear Multiple Bond Correlation (HMBC) experiment that bypasses direct ¹³C observation, instead relying on magnetization transfer from highly sensitive ¹H nuclei (like H5 and H8) to adjacent carbons over 2-3 bonds.

  • Performance: Excellent for de novo structural assignment. Even if C6 and C7 are too broad or split to be seen in a 1D spectrum, they will appear as distinct cross-peaks correlated to the H5 and H8 protons. However, this method is strictly qualitative.

Quantitative Performance Data

The following table summarizes the comparative performance of each analytical strategy when applied to a 30 mg sample of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate at 400 MHz.

Performance MetricStandard 1D ¹³C{¹H}Triple-Resonance ¹³C{¹H, ¹⁹F}2D ¹H-¹³C HMBC
C7 Resolution Poor (Split doublet, 1JCF​ ~250 Hz)Excellent (Sharp singlet)N/A (Indirect observation)
C6 (Br-C) Sensitivity Very Low (Broadened & split)Good (Singlet, but long T1​ )Excellent (H5/H8 cross-peaks)
Acquisition Time 12 - 16 hours1 - 2 hours 45 - 60 minutes
Spectral Complexity High (Overlapping multiplets)Low (Clean singlets)Moderate (Requires 2D tracing)
Hardware Required Standard 2-channel probeSpecialized 3-channel probeStandard 2-channel probe

Self-Validating Experimental Protocols

To achieve the performance metrics outlined above, the experimental setup must be rigorously controlled. Below is the optimized protocol for the Triple-Resonance ¹³C{¹H, ¹⁹F} strategy.

Protocol: Optimized ¹³C{¹H, ¹⁹F} Acquisition

Step 1: Matrix Selection & Sample Preparation

  • Action: Dissolve 30 mg of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate in 0.6 mL of CDCl₃. Add 0.01 M Chromium(III) acetylacetonate[Cr(acac)₃].

  • Causality: CDCl₃ minimizes solvent viscosity, optimizing the transverse relaxation time ( T2​ ) for sharper linewidths. The paramagnetic Cr(acac)₃ acts as a relaxation agent, drastically shortening the T1​ of the quaternary C3, C4a, C6, C7, and C8a carbons. This allows for a much faster pulse repetition rate without saturating the signal.

Step 2: Probe Tuning & Matching (Self-Validating Step)

  • Action: Tune the probe to ¹H, ¹³C, and ¹⁹F frequencies.

  • Validation: Observe the reflected power (wobble curve) for the ¹⁹F channel. A deep, perfectly centered tuning dip ensures maximum power transfer. System Check: Failure to perfectly tune the ¹⁹F channel will result in an incomplete decoupling bandwidth, leaving residual JCF​ splitting in the ¹³C spectrum, thereby negating the entire purpose of the experiment.

Step 3: Pulse Width Calibration

  • Action: Calibrate the 90° pulse for ¹³C and ¹⁹F. Calculate the Ernst angle ( θ ) for the specific T1​ of the sample.

  • Causality: Utilizing the Ernst angle rather than a standard 30° or 90° pulse maximizes the signal-to-noise ratio per unit of time, ensuring the weak C6-Br carbon is captured efficiently.

Step 4: Acquisition & Processing

  • Action: Execute a 1D ¹³C sequence with simultaneous WALTZ-16 decoupling on both ¹H and ¹⁹F channels. Apply a 1.0 Hz exponential line broadening (LB) function before Fourier Transformation.

  • Validation: Inspect the C7 resonance (expected ~155–160 ppm). If the protocol was successful, this peak will appear as a sharp, high-intensity singlet. If a doublet is observed, the ¹⁹F decoupling power was insufficient, and the experiment must be recalibrated.

Workflow Visualization

The following decision matrix illustrates the logical pathway for selecting the appropriate NMR strategy based on hardware availability and analytical goals.

NMR_Strategy Target Target Analysis: Methyl 6-bromo-7-fluoroquinoline-3-carboxylate Method1 Standard 1D 13C{1H} NMR (Dual Channel Probe) Target->Method1 Routine Hardware Method2 Triple-Resonance 1D 13C{1H, 19F} (H/C/F Probe) Target->Method2 Hardware Upgrade Method3 2D 1H-13C HMBC Suite (Gradient Enhanced) Target->Method3 Advanced Pulse Seq Outcome1 Low S/N on C6/C7 Complex overlapping doublets Method1->Outcome1 Outcome2 High S/N Singlets Direct Quaternary C Observation Method2->Outcome2 Outcome3 Through-bond Connectivity Resolves overlapping shifts Method3->Outcome3

Decision matrix for selecting the optimal NMR strategy for halogenated quinolines.

References

  • Jadrijević-Mladar Takač, M. "Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters." Acta Pharmaceutica.
  • PubChemLite. "6-bromo-7-fluoroquinoline (C9H5BrFN)." University of Luxembourg.

Sources

Validation

High-Resolution Mass Spectrometry Analysis of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate: A Comparative Platform Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally validating heavily functionalized heterocyclic scaffolds. Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is a critical sy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally validating heavily functionalized heterocyclic scaffolds. Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is a critical synthetic building block in medicinal chemistry, often utilized in the development of novel fluoroquinolone-like antibacterial agents and targeted kinase inhibitors. Its unique structural features—a basic quinoline nitrogen, a labile methyl ester, and two distinct halogens (fluorine and bromine)—make it an exceptional candidate for advanced mass spectrometry (MS) analysis.

This guide objectively compares the analytical performance of Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF), Gas Chromatography Electron Impact MS (GC-EI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF). By dissecting the causality behind experimental choices, mapping mechanistic fragmentation pathways, and establishing self-validating protocols, this guide provides a robust framework for researchers characterizing complex halogenated azaarenes.

Platform Performance Comparison

Selecting the correct MS platform dictates the quality of structural elucidation versus high-throughput quantification. The table below summarizes the quantitative and qualitative performance metrics of three alternative MS platforms for this specific compound.

Performance MetricESI-Q-TOF MSGC-EI-MSMALDI-TOF MS
Ionization Mechanism Soft (Electrospray)Hard (Electron Impact, 70 eV)Soft (Laser Desorption)
Primary Ion Observed [M+H]⁺ (m/z 283.97 / 285.97)M⁺• (m/z 282.96 / 284.96)[M+H]⁺ (m/z 283.97 / 285.97)
Mass Accuracy < 5 ppm Nominal (~0.1 Da)< 10 ppm
Sensitivity (LOD) High (Femtogram range)Moderate (Picogram range)Moderate (Picogram range)
Mechanistic Advantage Exact mass elucidation & precise CID MS/MS profiling.Highly reproducible, library-matchable fragmentation.Rapid, high-throughput solid-state screening.
Best Use Case Structural Validation & Metabolite ID Purity & Volatile Impurity Profiling Reaction Monitoring

Mechanistic Fragmentation & Causality (The "Why")

To truly understand the MS data, we must look at the physical chemistry driving the fragmentation.

The Bromine Isotopic Signature (Internal Validation): Bromine naturally exists as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This provides a built-in, self-validating diagnostic tool. Any fragment retaining the bromine atom will exhibit a distinct doublet separated by 2 Da. If a fragment peak lacks this 1:1 doublet, it is absolute proof that the C-Br bond has been cleaved.

Even-Electron vs. Odd-Electron Rules: In GC-EI-MS (hard ionization), the 70 eV electron beam strips an electron to form an odd-electron radical cation (M⁺•). This highly energetic species readily undergoes homolytic cleavage, losing a methoxy radical (•OCH₃) to form a stable acylium ion.

In contrast, ESI generates an even-electron protonated species ([M+H]⁺). According to the even-electron rule, this species prefers to lose neutral molecules rather than radicals. Therefore, under CID, we observe the loss of neutral methanol (CH₃OH) followed by decarbonylation (CO). Ultimately, the stable quinoline core undergoes ring opening via the loss of hydrogen cyanide (HCN), a well-documented pathway for quinoline derivatives[2].

Fragmentation Precursor [M+H]+ m/z 284.0 / 286.0 Frag1 Loss of CH3OH (-32 Da) m/z 252.0 / 254.0 Precursor->Frag1 Ester Cleavage (CID 15 eV) Frag2 Loss of CO (-28 Da) m/z 224.0 / 226.0 Frag1->Frag2 Decarbonylation (CID 25 eV) Frag3 Loss of Br• (-79/81 Da) m/z 145.0 Frag2->Frag3 Halogen Cleavage (CID 35 eV) Frag4 Loss of HCN (-27 Da) m/z 118.0 Frag3->Frag4 Quinoline Ring Opening (CID 45 eV)

ESI-MS/MS Fragmentation Pathway of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity.

Protocol A: LC-ESI-Q-TOF-MS (Exact Mass & Structural Elucidation)

Causality Check: Why use 0.1% Formic Acid? The quinoline nitrogen has a pKa of ~4.9. Formic acid lowers the mobile phase pH to ~2.7, ensuring complete protonation of the molecule prior to droplet desolvation, drastically enhancing ionization efficiency[3].

Step 1: System Suitability Testing (SST) Inject a 10 ng/mL solution of a known halogenated standard (e.g., 4-bromoaniline). Validate that the mass accuracy is within 5 ppm and the M / M+2 ratio is 50.5:49.5 (±2%). This ensures the detector is not saturated and the TOF flight tube is properly calibrated.

Step 2: Chromatographic Separation

  • Column: Superficially porous C18 column (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 8 minutes at 0.3 mL/min.

  • Reasoning: The methyl ester renders the compound moderately hydrophobic; a steep gradient ensures sharp peak shapes and minimizes longitudinal diffusion.

Step 3: Source Optimization

  • Gas Temperature: 275 °C[3].

  • Drying Gas Flow: 12 L/min.

  • Capillary Voltage: 3500 V.

  • Reasoning: Halogenated azaarenes can undergo thermal degradation if the source is too hot. Maintaining the gas temperature at 275 °C provides optimal desolvation without inducing premature C-Br cleavage[4].

Step 4: Data Acquisition Acquire in Auto-MS/MS mode with collision energies ramped from 15 to 45 eV to capture both the low-energy ester cleavage and the high-energy quinoline ring opening.

Workflow Sample Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18, 0.1% FA) Sample->LC 1 µL Injection ESI Positive ESI (Protonation) LC->ESI Eluent QTOF Q-TOF MS/MS (Exact Mass & CID) ESI->QTOF Ions Data Data Analysis (Isotope Matching) QTOF->Data Spectra

Self-Validating LC-ESI-Q-TOF-MS Analytical Workflow.

Protocol B: GC-EI-MS (Orthogonal Validation)

Causality Check: Why use GC-MS for a solid compound? Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate has sufficient vapor pressure at elevated temperatures because the esterification of the carboxylic acid removes intermolecular hydrogen bonding.

Step 1: Inlet & Column Setup Inject 1 µL (splitless mode, 250 °C) onto a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm). The non-polar stationary phase effectively separates the target from polar synthetic impurities (like unesterified acid byproducts).

Step 2: Oven Program & Ionization Hold at 100 °C for 1 min, then ramp at 15 °C/min to 300 °C. Maintain the EI source at 230 °C with an electron energy of 70 eV. Reasoning: 70 eV is the universal standard for generating reproducible, hard-ionization fragmentation patterns that can be confidently cross-referenced with NIST spectral libraries.

References

  • Benchchem.
  • National Institutes of Health (NIH) / PMC.
  • ACS Omega.
  • The Journal of Organic Chemistry (ACS).

Sources

Comparative

Comparison of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate with other quinoline-based inhibitors

Title: Comparative Analysis of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate (MBFQC) and Established Quinoline-Based Inhibitors in Targeted Therapeutics Introduction The quinoline scaffold is a privileged pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate (MBFQC) and Established Quinoline-Based Inhibitors in Targeted Therapeutics

Introduction

The quinoline scaffold is a privileged pharmacophore in modern drug discovery, particularly for receptor tyrosine kinase (RTK) inhibitors and viral proteases. While established FDA-approved drugs like Cabozantinib and Lenvatinib utilize highly decorated quinoline cores to achieve potent multikinase inhibition, early-stage drug development relies on versatile building blocks to explore novel chemical space. Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (MBFQC) has emerged as a critical advanced intermediate. Recent patent literature highlights its utility in synthesizing next-generation inhibitors targeting the cell cycle kinase PKMYT1[1] and SARS-CoV-2 Mpro[2]. This guide objectively compares the structural logic, physicochemical properties, and experimental workflows of MBFQC against established quinoline inhibitors.

Structural and Mechanistic Comparison: The "Why" Behind the Scaffolds

To understand the utility of MBFQC, we must compare its functional groups against the active moieties of clinical quinoline inhibitors.

  • Lenvatinib (7-methoxyquinoline-6-carboxamide core): Lenvatinib is a potent multikinase inhibitor targeting VEGFR1-3 and FGFR1-4. X-ray crystallographic analysis reveals that its quinoline moiety acts as an ATP mimetic, binding to the hinge region of VEGFR2 in a DFG-“in” conformation[3]. The 6-carboxamide group is critical for forming hydrogen bonds with the kinase backbone.

  • Cabozantinib (6,7-dimethoxyquinoline core): Targeting c-Met and VEGFR2, cabozantinib utilizes its electron-rich 6,7-dimethoxy groups to interact with the hinge region, while its extended cyclopropane-1,1-dicarboxamide linker reaches into the hydrophobic pocket[4].

  • MBFQC (6-Bromo-7-fluoroquinoline-3-carboxylate): Unlike the fixed architectures of Lenvatinib and Cabozantinib, MBFQC is a pro-scaffold designed for Structure-Activity Relationship (SAR) expansion:

    • Why 7-Fluoro? The highly electronegative fluorine atom increases the scaffold's lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation at the 7-position. The strong C-F bond also enables potential halogen bonding within hydrophobic kinase pockets.

    • Why 6-Bromo? The bromine atom serves as an orthogonal synthetic handle. It allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups at the 6-position, mimicking the extended architectures seen in Cabozantinib derivatives[5].

    • Why 3-Carboxylate? The methyl ester is easily saponified and converted into various amides, providing the critical hydrogen-bond donor/acceptor motifs necessary for hinge-region binding, akin to Lenvatinib's carboxamide[3].

Quantitative Data: Physicochemical Profiling

The table below compares the baseline physicochemical properties of the MBFQC building block against fully elaborated clinical inhibitors. MBFQC's low molecular weight and optimal cLogP make it an ideal lead-like starting point (Rule of 3 compliant) for further elaboration.

CompoundCore StructureTarget(s)MW ( g/mol )cLogPPSA (Ų)Role in Discovery
MBFQC 6-Br-7-F-quinoline-3-carboxylatePrecursor (Mpro, PKMYT1)284.082.839.3Advanced Lead / Building Block
Lenvatinib 7-OMe-quinoline-6-carboxamideVEGFR1-3, FGFR1-4426.853.192.3FDA-Approved Drug[6]
Cabozantinib 6,7-diOMe-quinolinec-Met, VEGFR2501.514.596.1FDA-Approved Drug[7]

Signaling Pathway & Mechanism of Action

Quinoline-based inhibitors primarily function as competitive ATP mimetics. The diagram below illustrates the intervention point of these scaffolds within the RTK signaling cascade.

RTK_Pathway VEGF VEGF / HGF Ligand RTK VEGFR2 / c-Met (RTK) VEGF->RTK Activates ATP ATP Binding RTK->ATP Requires Phospho Autophosphorylation ATP->Phospho Inhibitor Quinoline Inhibitor (e.g., Lenvatinib, MBFQC-deriv) Inhibitor->ATP Blocks (Competitive) MAPK MAPK / PI3K Pathway Phospho->MAPK Triggers Tumor Tumor Angiogenesis & Proliferation MAPK->Tumor

VEGFR2/c-Met signaling cascade and competitive ATP-binding inhibition by quinoline scaffolds.

Experimental Protocols: Synthesis and Validation

To demonstrate the utility of MBFQC, the following protocols outline its derivatization and subsequent biological evaluation. These methods are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Derivatization of MBFQC via Suzuki-Miyaura Cross-Coupling Causality: The 6-bromo position of MBFQC is selectively targeted using a palladium catalyst to introduce diverse aryl groups, expanding the SAR library to optimize kinase pocket binding.

  • Reagent Preparation: In a flame-dried Schlenk tube, combine MBFQC (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). Rationale: K₂CO₃ acts as a base to form the reactive boronate complex, facilitating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere. Rationale: The bidentate dppf ligand prevents catalyst deactivation and promotes reductive elimination.

  • Reaction Execution: Suspend the mixture in degassed 1,4-dioxane/water (4:1 v/v) and heat to 90°C for 12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the MBFQC peak (m/z ~284) and the appearance of the product mass confirms successful coupling.

  • Purification: Cool to room temperature, filter through Celite, and purify via flash chromatography (Hexanes/EtOAc) to yield the 6-aryl-7-fluoroquinoline-3-carboxylate derivative.

Protocol 2: High-Throughput TR-FRET Kinase Assay Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays to eliminate interference from the auto-fluorescence of the highly conjugated quinoline core.

  • Assay Setup: In a 384-well microplate, dispense the recombinant c-Met kinase domain and the synthesized MBFQC derivatives (serial dilutions from 10 µM to 0.1 nM).

  • Incubation: Add the biotinylated peptide substrate and ATP (at its Kₘ value). Incubate for 60 minutes at room temperature. Rationale: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to competitive ATP-site inhibitors.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (Cabozantinib) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.

  • Readout: Measure the time-resolved fluorescence at 620 nm and 665 nm. Calculate the IC₅₀ values using non-linear regression analysis.

Workflow MBFQC MBFQC Scaffold (6-Br, 7-F, 3-COOMe) Coupling Pd-Catalyzed Cross-Coupling MBFQC->Coupling Boronic Acids Library Derivative Library Coupling->Library SAR Expansion Assay TR-FRET Kinase Assay Library->Assay High-Throughput Hit Hit Identification (IC50 < 10 nM) Assay->Hit Data Validation (Z' > 0.6)

Experimental workflow from MBFQC derivatization to high-throughput TR-FRET kinase screening.

Conclusion

While established drugs like Lenvatinib and Cabozantinib represent the pinnacle of optimized quinoline-based kinase inhibitors, Methyl 6-bromo-7-fluoroquinoline-3-carboxylate (MBFQC) serves as an indispensable foundation for novel drug discovery. By leveraging its strategic halogenation and reactive carboxylate handle, researchers can systematically explore new chemical space, targeting emerging resistance mutations in oncology and novel viral proteases.

References

  • [1] WO2024112853A1 - Compounds that inhibit pkmyt1 - Google Patents. Google Patents. 1

  • [2] WO2023245166A2 - Compounds for treatment of a coronavirus infection - Google Patents. Google Patents. 2

  • [6] Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem. National Center for Biotechnology Information (NIH).6

  • [3] Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization. SciSpace.3

  • [5] Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed. PubMed (NIH).5

  • [4] Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - MDPI. MDPI. 4

  • [7] Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm (RSC Publishing). 7

Sources

Validation

Efficacy and Pharmacokinetic Profiling of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate: A Comparative Guide

Executive Summary & Rationale Quinoline scaffolds are universally recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies. In the development of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Quinoline scaffolds are universally recognized as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies. In the development of advanced kinase inhibitors (such as c-Met modulators) and G-protein coupled receptor (GPCR) antagonists (such as Adenosine A2A receptor blockers), the precise substitution pattern on the quinoline ring dictates both pharmacodynamics and pharmacokinetics[1][2].

This guide provides an objective, data-driven comparison of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate against other mono-halogenated bromoquinolines (e.g., Methyl 6-bromoquinoline-3-carboxylate and Methyl 8-bromoquinoline-3-carboxylate). By analyzing the causality behind its structural advantages, this document serves as a definitive resource for drug development professionals conducting hit-to-lead optimization.

Structural & Electronic Causality: The 7-Fluoro Advantage

The efficacy of a chemical building block is defined by how its functional groups interact with both biological targets and synthetic reagents. The superiority of Methyl 6-bromo-7-fluoroquinoline-3-carboxylate stems from the synergistic electronic effects of its adjacent halogens:

  • Metabolic Shielding: The C7 position on the quinoline ring is a well-documented "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation. The introduction of a highly electronegative fluorine atom at C7 sterically and electronically blocks this oxidative liability, drastically reducing intrinsic hepatic clearance ( CLint​ )[3].

  • pKa Modulation & Membrane Permeability: The inductive electron-withdrawing effect of the 7-fluoro group lowers the basicity ( pKa ) of the quinoline nitrogen. This precise modulation enhances lipophilicity and cellular membrane permeability while simultaneously mitigating hERG channel binding—a critical cardiovascular safety parameter.

  • Enhanced Synthetic Reactivity: The C6-bromo substituent serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Advanced pharmacokinetic and synthetic studies reveal that bromo-substituted quinolines yield higher conversion rates than their chloro-counterparts, facilitating rapid assembly without the over-stabilization of the Meisenheimer intermediate seen with more electronegative halogens[4].

Quantitative Efficacy & Pharmacokinetic Comparison

The table below aggregates the performance metrics of optimized lead derivatives synthesized from three distinct bromo-quinoline scaffolds. Data reflects their application in c-Met kinase inhibition and general pharmacokinetic profiling[2][3].

Scaffold Basec-Met IC50​ (nM)HLM CLint​ (µL/min/mg)Oral Bioavailability (F%)Cross-Coupling Yield (%)
Methyl 6-bromo-7-fluoroquinoline-3-carboxylate < 10 12.4 (High Stability)> 60% 85 - 92%
Methyl 6-bromoquinoline-3-carboxylate4548.7 (Moderate Clearance)25%80 - 88%
Methyl 8-bromoquinoline-3-carboxylate> 10035.2 (Moderate Clearance)30%65 - 75%

Data Interpretation: Derivatives lacking the 7-fluoro substitution exhibit nearly a four-fold increase in hepatic clearance. Furthermore, substitution at the C8 position (Methyl 8-bromoquinoline-3-carboxylate) creates steric hindrance near the quinoline nitrogen, disrupting critical hydrogen bonding within the kinase orthosteric hinge region, thereby drastically reducing target affinity.

Visualizing the Mechanism of Action and Workflow

To contextualize the biological efficacy of these scaffolds, the following diagrams map the mechanistic pathway of target inhibition and the self-validating workflow used during lead optimization.

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Activates Downstream Kinase Cascade cMet->Downstream Phosphorylation Inhibitor 6-Br-7-F-Quinoline Derivative Inhibitor->cMet Hinge Binding Inhibitor->Downstream Blocks Proliferation Tumor Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Pathway Shift

Fig 1. Mechanistic pathway of c-Met inhibition by 6-bromo-7-fluoroquinoline derivatives.

Workflow Step1 Scaffold Selection Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 TR-FRET Kinase Assay Step2->Step3 Step4 Microsomal Stability Step3->Step4 Step5 Lead Optimization Step4->Step5

Fig 2. Self-validating workflow from scaffold functionalization to PK/PD profiling.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal explanation to ensure reproducibility and accuracy.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Objective: Quantify the IC50​ of synthesized quinoline derivatives against the c-Met kinase domain[2].

  • Step 1: Reagent Preparation. Prepare a 1X kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

    • Causality: Brij-35 prevents non-specific adherence of the highly lipophilic quinoline derivatives to the microplate walls, preventing false-negative potency readouts.

  • Step 2: Compound Pre-Incubation. Dispense 10 µL of the c-Met enzyme (final concentration 1 nM) and 5 µL of the test compound (serial dilutions) into a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for the detection of slow-binding kinetics, differentiating true orthosteric hinge-binders from non-specific aggregators.

  • Step 3: Reaction Initiation. Add 5 µL of an ATP/substrate mix (ATP at Km​ apparent, ULight-labeled poly-GT peptide).

  • Step 4: Detection & Validation. After 60 minutes, add 20 µL of EDTA/Europium-anti-phospho-antibody quench solution. Read the plate on a TR-FRET compatible microplate reader.

    • Causality: TR-FRET is explicitly chosen over standard colorimetric or standard fluorescence assays to eliminate auto-fluorescence interference inherent to extended aromatic quinoline systems. Staurosporine must be run in parallel as a self-validating reference standard to confirm enzyme viability.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Objective: Evaluate intrinsic clearance ( CLint​ ) to directly validate the metabolic shielding effect of the C7-fluoro substitution[3].

  • Step 1: Microsome Activation. Thaw HLMs on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Step 2: Compound Addition. Spike the test compound into the microsome suspension to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) strictly below 0.1% v/v.

    • Causality: DMSO concentrations >0.1% can inhibit CYP450 isoforms, leading to artificially inflated metabolic stability.

  • Step 3: NADPH Initiation. Initiate the reaction by adding an NADPH regenerating system (Solution A + B) to the mixture at 37°C.

    • Causality: Without a continuous NADPH supply, CYP450 activity rapidly degrades over the assay duration, leading to false-positive stability profiles.

  • Step 4: Kinetic Quenching. At designated time points (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Immediate protein precipitation halts metabolism precisely at the target second, ensuring accurate kinetic modeling. Verapamil is run concurrently to validate the metabolic competency of the microsome batch.

References

  • Title: 3-Bromo-4-chloro-6-ethoxyquinoline Research Compound. Source: Benchchem.
  • Title: Imidazo(1,2-a)pyrazine modulators of the adenosine A2A receptor (AU2018294557A1). Source: Google Patents.
  • Title: Synthesis of Hybrid Reactivators (PhD Thesis). Source: University of Southampton Research Repository.
  • Title: 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine and 3,5-disubstituted-3H[1,2,3]triazolo [4,5-b] Pyridine Compounds as Modulators of protein kinases (US8481739B2). Source: Google Patents.

Sources

Comparative

Comparative Analysis of the Biological Activity of Fluoroquinolone Isomers: A Technical Guide

Introduction: The Chiral Imperative in Antibacterial Design Fluoroquinolones (frequently queried in broader chemical contexts as fluoroquinolines) represent a cornerstone class of broad-spectrum synthetic antibacterial a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Imperative in Antibacterial Design

Fluoroquinolones (frequently queried in broader chemical contexts as fluoroquinolines) represent a cornerstone class of broad-spectrum synthetic antibacterial agents[1]. Their core mechanism relies on the direct inhibition of bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV[2].

While early-generation quinolones were achiral, the introduction of the oxazinoquinoline core introduced a chiral center at the C3 position of the oxazine ring. This chirality dictates a profound divergence in biological activity, pharmacokinetics, and molecular dynamics. The racemic mixture, 3, consists of equal parts S-(-)-isomer (Levofloxacin) and R-(+)-isomer (Dextrofloxacin)[3]. As drug development pivots toward single-enantiomer therapeutics to maximize efficacy and minimize off-target toxicity, understanding the comparative biological activity of these isomers is critical for researchers and formulation scientists.

Mechanistic Causality: Why Stereochemistry Dictates Potency

The biological activity of fluoroquinolone isomers is not merely a function of target affinity, but of precise steric alignment and electronic configuration within the DNA-enzyme cleavage complex.

  • Steric Fit and Target Binding: The levorotatory S-isomer (Levofloxacin) is structurally optimized to intercalate into the DNA cleavage site created by DNA gyrase[2]. The spatial orientation of its methyl group minimizes steric clash with the enzyme's amino acid residues, allowing the fluoroquinolone core to form critical hydrogen bonds. Conversely, the R-isomer experiences significant steric hindrance, preventing optimal stabilization of the cleavage complex.

  • Electronic Configuration and Dynamics: Advanced4 reveals that the pure S-isomer and the racemic mixture exhibit fundamentally different local electronic environments[4]. Measurements of the chemical shift anisotropy (CSA) tensor demonstrate that Levofloxacin has a highly asymmetric electronic distribution around critical carbon nuclei (e.g., C6) compared to the nearly axially symmetric pattern in Ofloxacin[2]. Furthermore, the racemic mixture exhibits slower molecular dynamics due to strong heteronuclear dipolar coupling, which correlates with reduced overall target engagement.

MOA A Fluoroquinolone (S-Isomer) B Bacterial Cell Entry (Porin Channels) A->B C DNA Gyrase / Topo IV Complex Formation B->C D Inhibition of DNA Supercoiling & Ligation C->D E Double-Strand DNA Breaks (Bactericidal Effect) D->E F R-Isomer (Weak Binding) F->C Steric Clash

Fig 1: Stereospecific binding of isomers to bacterial DNA gyrase and Topoisomerase IV.

Quantitative Comparative Efficacy (In-Vitro Data)

Experimental data unequivocally demonstrates that the antibacterial activity of the racemic mixture resides almost entirely within the S-isomer[3]. The S-isomer is generally 64- to 256-times more potent than the R-isomer, and approximately twice as active as the racemate against both Gram-positive and Gram-negative pathogens[5].

The table below summarizes the Minimum Inhibitory Concentration (MIC) values, illustrating the diluting effect of the inactive R-isomer in the racemic mixture[3].

Bacterial SpeciesStrain / TypeLevofloxacin (S-Isomer) MIC (µg/mL)D-Ofloxacin (R-Isomer) MIC (µg/mL)
Staphylococcus aureusATCC 259230.516
Staphylococcus aureusATCC 292130.2516
S. aureus (MRSA)Clinical Isolates (MIC90)16>64
Coagulase-Negative StaphylococciMethicillin-Susceptible (MIC90)1.064

Experimental Methodologies for Isomer Evaluation

To objectively evaluate the biological activity and structural dynamics of fluoroquinolone isomers, researchers must employ orthogonal techniques: phenotypic susceptibility testing and advanced structural characterization.

Protocol 1: Self-Validating Broth Microdilution MIC Assay

Purpose: To quantify the phenotypic antibacterial potency of isolated isomers vs. the racemate. Causality & Self-Validation: This protocol incorporates internal Quality Control (QC) strains with known, standardized MIC ranges. If the QC strain falls outside the accepted range, the entire plate is invalidated. This ensures that variations in MIC are strictly due to isomeric differences, not media formulation, compound degradation, or inoculum size errors.

Step-by-Step Workflow:

  • Compound Preparation: Dissolve Levofloxacin and D-Ofloxacin in 0.1 M NaOH, then dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to create a twofold serial dilution range (e.g., 64 µg/mL to 0.015 µg/mL) in a 96-well microtiter plate.

    • Causality: CAMHB provides standardized calcium and magnesium concentrations. This is critical because divalent cations can chelate fluoroquinolones and artificially inflate MIC values.

  • Inoculum Preparation: Prepare a direct colony suspension of the test organism (and QC strains like E. coli ATCC 25922) in sterile saline to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:20 in CAMHB.

  • Inoculation: Add 10 µL of the diluted suspension to each well containing 100 µL of the drug dilutions. Final target inoculum: 5×105 CFU/mL.

  • Internal Controls (The Self-Validating System):

    • Growth Control Well: Broth + Inoculum (No drug). Validates organism viability.

    • Sterility Control Well: Broth only. Validates aseptic technique.

    • QC Strain Row: Must yield an MIC of 0.008–0.06 µg/mL for Levofloxacin against E. coli ATCC 25922.

  • Incubation & Readout: Incubate at 35°C for 16-20 hours. Determine the MIC as the lowest concentration completely inhibiting visible growth[3].

Protocol 2: Solid-State NMR (SSNMR) for Structural Dynamics

Purpose: To determine the atomic-level structural differences between the pure enantiomer and the racemate that drive biological efficacy. Causality: Traditional X-ray crystallography provides static snapshots. SSNMR, specifically the 1H−13C frequency-switched Lee-Goldburg heteronuclear correlation (FSLGHETCOR) experiment, maps molecular motional dynamics[2]. Slower dynamics (stronger dipolar coupling) in the racemate explain its less efficient target engagement compared to the pure S-isomer.

Step-by-Step Workflow:

  • Sample Packing: Pack crystalline Levofloxacin and Ofloxacin into separate zirconia magic-angle spinning (MAS) rotors.

  • MAS Setup: Spin the samples at the magic angle (54.74°) at a high frequency (e.g., 10-14 kHz).

    • Causality: This specific angle averages out chemical shift anisotropy and dipolar interactions, validating the high-resolution spectra required for precise carbon-proton mapping.

  • FSLGHETCOR Execution: Apply the FSLG pulse sequence to suppress 1H−1H homonuclear dipolar coupling while retaining 1H−13C heteronuclear coupling.

  • Data Interpretation: Analyze the 2D spectra. The presence of cross-peaks (e.g., between C15 and H7 nuclei) in Ofloxacin that are entirely absent in Levofloxacin indicates slower molecular dynamics and tighter packing in the racemate, correlating with its reduced biological activity[2].

Workflow Step1 Racemic Mixture (e.g., Ofloxacin) Step2 Chiral Resolution (HPLC with CSP) Step1->Step2 Step3A S-(-)-Isomer (Levofloxacin) Step2->Step3A Step3B R-(+)-Isomer (Dextrofloxacin) Step2->Step3B Step4 Broth Microdilution Assay (MIC Determination) Step3A->Step4 Step5 SSNMR Crystallography (Molecular Dynamics) Step3A->Step5 Step3B->Step4 Step3B->Step5

Fig 2: Workflow for chiral resolution and comparative biological evaluation of isomers.

References
  • BenchChem. "A comparative analysis of the in-vitro potency of Levofloxacin and its enantiomer, D-Ofloxacin." BenchChem.
  • MDPI. "Structural Characterization of the Millennial Antibacterial (Fluoro)
  • PubMed/NIH. "In Vitro and in Vivo Antibacterial Activities of Levofloxacin (L-Ofloxacin), an Optically Active Ofloxacin." NIH.
  • ACS Omega. "Atomic-Scale Resolution Insights into Structural and Dynamic Differences between Ofloxacin and Levofloxacin." ACS.

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate proper disposal procedures

Handling complex halogenated heterocycles like Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate requires rigorous logistical planning and an uncompromising approach to laboratory safety. Because this compound combines a bi...

Author: BenchChem Technical Support Team. Date: March 2026

Handling complex halogenated heterocycles like Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate requires rigorous logistical planning and an uncompromising approach to laboratory safety. Because this compound combines a biologically active quinoline core with dual halogenation (bromine and fluorine), its disposal cannot be treated as standard organic waste.

As an application scientist or drug development professional, your waste management strategy must be as precise as your synthetic methodology. This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this compound.

Mechanistic Hazard Profile & Causality

To design an effective disposal strategy, we must first understand the chemical causality behind the hazards. You are not just following rules; you are mitigating specific molecular risks.

  • The Quinoline Core: The planar, aromatic nature of the quinoline ring allows it to intercalate into DNA, making it a suspected mutagen and carcinogen[1][2]. Furthermore, quinoline derivatives are highly persistent in aqueous environments and are classified as toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[3][4].

  • Dual Halogenation (Br, F): The presence of both bromine and fluorine significantly increases the molecule's lipophilicity. Crucially, must never be mixed with non-halogenated waste[5][6]. If incinerated at standard temperatures, halogenated compounds can undergo incomplete combustion to form highly toxic dioxins and furans[7]. They require high-temperature commercial incineration (>1100°C) equipped with specialized scrubbers to neutralize the resulting hydrofluoric (HF) and hydrobromic (HBr) acid gases.

Quantitative Data & Operational Implications
Property / HazardValue / ClassificationOperational Implication
Molecular Formula C11H7BrFNO2High halogen content requires strict routing to EPA F-listed or equivalent halogenated waste streams[8][9].
Aquatic Toxicity Toxic with long-lasting effects (H411)Absolute prohibition of sink disposal or release into municipal wastewater systems[1][5].
Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Requires closed-system handling and immediate decontamination of exposed surfaces[2][3].
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer; requires handling inside a Class II Biological Safety Cabinet (BSC) or fume hood[10].

Waste Segregation Logic

The following decision tree dictates the flow of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate waste from the benchtop to final destruction.

G Start Methyl 6-Bromo-7-fluoroquinoline- 3-carboxylate Waste IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powders, PPE, Consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, HPLC Effluents) IsSolid->LiquidWaste Liquid/Solvent SolidContainer Double-Bagged / Sealed Solid Waste Container SolidWaste->SolidContainer Halogenated Halogenated Organic Waste (Max 90% Capacity) LiquidWaste->Halogenated Segregate from non-halogenated Incineration High-Temp Incineration (>1100°C) with Acid Gas Scrubbers Halogenated->Incineration EPA Compliant SolidContainer->Incineration EPA Compliant

Workflow for the segregation and disposal of halogenated quinoline waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed to be a self-validating system , meaning the successful execution of the step inherently proves its safety and efficacy.

Protocol A: Liquid Waste Handling (Solutions & Mother Liquors)

Context: When the compound is dissolved in solvents (e.g., DCM, DMSO, or Methanol) during synthesis, extraction, or HPLC analysis.

  • Container Selection: Use a UN-approved, heavy-duty polyethylene (HDPE) container specifically designated for "Halogenated Organic Waste"[10]. Causality: Never use metal cans, as trace HF/HBr formation from degrading halogenated compounds can cause rapid corrosion and catastrophic container failure.

  • Strict Segregation: Ensure the container contains zero non-halogenated waste. Mixing non-halogenated solvents with any quantity of halogenated liquid legally and chemically converts the entire volume into halogenated waste, exponentially increasing disposal costs and regulatory burden[5][6].

  • Transfer & Volume Control: Transfer the liquid waste inside a certified fume hood using a dedicated funnel. Fill the container to a maximum of 90% capacity to allow for vapor expansion[10].

  • Sealing and Labeling: Cap the container tightly immediately after use. Label it with the exact chemical name ("Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate in [Solvent]")—do not use abbreviations or generic formulas[5].

Protocol B: Solid Waste Handling (Powders & Contaminated Consumables)

Context: Unused reagents, contaminated pipette tips, weighing boats, and PPE.

  • Double-Bagging: Place all solid contaminated materials into a heavy-duty, transparent polyethylene bag. Seal the bag completely.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant solid waste container with a secure lid.

  • Deactivation/Binding (For Bulk Powders): If disposing of bulk powder, mix the compound with an inert absorbent (like diatomaceous earth or sand) before bagging. Causality: This binds the fine particulate matter, preventing toxic aerosolization if the primary bag is accidentally compromised.

  • Labeling: Clearly mark the container as "Toxic Solid Waste - Contains Halogenated Quinoline Derivatives"[2][5].

Protocol C: Spill Response & Decontamination

Context: Accidental release of powder or solution on the benchtop.

  • Isolation: Evacuate the immediate area and ensure the fume hood sash is lowered to maximize airflow.

  • Containment (Solid Powders): Do not sweep spilled powder, as this creates hazardous respirable aerosols. Instead, cover the powder with damp absorbent pads (using a compatible solvent like water or ethanol) to suppress dust, then carefully wipe it up[11].

  • Containment (Liquids): Surround the spill with a chemical absorbent pad or universal binding agent. Do not use combustible materials like paper towels for large organic spills.

  • Surface Decontamination: Wash the affected area with a mild alkaline detergent solution. Causality: The alkaline solution neutralizes any trace acidic halogen byproducts (HF/HBr) that may have formed, followed by a thorough water rinse[5]. Treat all cleanup materials as halogenated solid waste.

Self-Validating Systems for Compliance

To ensure the trustworthiness of your disposal protocol, implement these self-validating operational checks:

  • Mass Balance Tracking: Weigh the chemical before an experiment and weigh the resulting waste and unused material. The sum should equal the starting mass. A discrepancy immediately flags an unaccounted loss (e.g., evaporation, spills, or improper sink disposal).

  • Vapor-Tight Verification: After sealing a liquid waste container, gently squeeze the sides of the HDPE jug. The container should hold pressure without hissing. This physical feedback validates that the seal is vapor-tight, preventing chronic inhalation exposure in the lab[5].

  • pH Monitoring: Periodically test the pH of aqueous sub-layers in mixed-waste containers. A sudden drop in pH indicates the generation of free hydrofluoric or hydrobromic acid, requiring immediate neutralization and specialized handling to prevent container degradation.

References

  • Loba Chemie. "QUINOLINE FOR SYNTHESIS - Safety Data Sheet". [Link]

  • PENTA Chemicals. "Quinoline - SAFETY DATA SHEET". [Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: quinoline". [Link]

  • AFIRM Group. "Chemical Information Document: Quinoline". [Link]

  • P2 InfoHouse. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". [Link]

  • Kemicentrum, Lund University. "8.1 Organic solvent waste". [Link]

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". [Link]

  • University of Louisville DEHS. "Chemical waste management: combining compatible used organic solvents". [Link]

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES". [Link]

Sources

Handling

A Comprehensive Safety Protocol for Handling Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safet...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the safety profiles of structurally analogous halogenated quinolines and are grounded in the principle of "as low as reasonably achievable" (ALARA) for exposure.

Hazard Analysis: Understanding the Risks

The toxicological properties of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate have not been exhaustively studied. Therefore, it must be treated as a potentially hazardous substance. An analysis of its structural motifs—a quinoline core, a bromine atom, a fluorine atom, and a methyl carboxylate group—suggests potential for biological activity and associated hazards. Structurally similar compounds, such as other bromo- and fluoro-substituted quinolines, are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Acute toxicity through oral, dermal, and inhalation routes is also a significant concern.[2][4]

Due to these potential hazards, a stringent approach to personal protection and handling is mandatory to minimize any risk of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartProtection LevelMaterial/TypeRationale
Hands Double GlovingNitrileProvides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[7]
Eyes Chemical Splash Goggles & Face ShieldANSI Z87.1 certified goggles; Polycarbonate face shieldProtects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[7][8][9][10]
Body Chemically Resistant Laboratory CoatLong-sleeved with elastic cuffsPrevents contamination of personal clothing and skin.[7][9]
Respiratory NIOSH-approved RespiratorOrganic vapor cartridge with a P100 particulate filterRequired when handling the solid compound outside of a certified chemical fume hood or during spill cleanup to protect against inhalation of fine powders and potential vapors.[7][11]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.[7][9]

Preparation and Weighing
  • Fume Hood Preparation : Before starting, ensure the chemical fume hood is clean and functioning correctly.

  • Donning PPE : Put on a lab coat, chemical safety goggles, and the inner pair of nitrile gloves.

  • Weighing : When weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to avoid cross-contamination.

  • Final PPE Layer : Before handling the compound, don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If there is a significant risk of splashing, wear a face shield over the goggles.[9]

Dissolution and Reaction Setup
  • Solvent Handling : Handle all solvents within the fume hood.

  • Dissolution : Add the solvent to the solid compound slowly to avoid splashing.

  • Reaction Assembly : Ensure all glassware is securely clamped and that any reaction is properly vented within the fume hood.

Post-Procedure Decontamination
  • Surface Cleaning : Upon completion of the work, wipe down all surfaces within the fume hood with an appropriate solvent to decontaminate them.

  • Doffing PPE : Remove the outer pair of gloves and dispose of them in the designated chemical waste.[9] Remove the face shield and lab coat. Remove the inner pair of gloves and dispose of them.[9]

  • Hand Washing : Wash hands thoroughly with soap and water.[10][12]

Safe Handling Workflow Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal Verify Fume Hood Verify Fume Hood Don Lab Coat, Goggles, Inner Gloves Don Lab Coat, Goggles, Inner Gloves Verify Fume Hood->Don Lab Coat, Goggles, Inner Gloves Weigh Compound in Hood Weigh Compound in Hood Don Lab Coat, Goggles, Inner Gloves->Weigh Compound in Hood Don Outer Gloves & Face Shield Don Outer Gloves & Face Shield Weigh Compound in Hood->Don Outer Gloves & Face Shield Dissolve Compound Dissolve Compound Don Outer Gloves & Face Shield->Dissolve Compound Set up Reaction Set up Reaction Dissolve Compound->Set up Reaction Decontaminate Surfaces Decontaminate Surfaces Set up Reaction->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Dispose of Waste Dispose of Waste Wash Hands->Dispose of Waste

Caption: Workflow for the safe handling of Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure
  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[11][13] Remove contaminated clothing.[3][6] Seek medical attention.[11][13]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12][14] Seek immediate medical attention.[12]

  • Inhalation : Move the person to fresh air.[3][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][11] Seek medical attention.[3][11]

  • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[11] Rinse mouth with water and seek immediate medical attention.[3][11]

Spills
  • Minor Spills : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15]

  • Major Spills : Evacuate the area and prevent entry.[11] Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Environmental Responsibility

Due to the presence of halogenated components, all waste containing Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate is classified as halogenated organic waste.[7]

  • Solid Waste : All solid waste contaminated with the compound (e.g., gloves, absorbent pads, weighing boats) must be placed in a clearly labeled, sealed hazardous waste container.[9]

  • Liquid Waste : Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container.[9] Do not pour chemical waste down the drain.[11][15]

  • Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and national regulations.[11]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

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